molecular formula C12H10N2S2 B1273791 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine CAS No. 232941-00-3

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Cat. No.: B1273791
CAS No.: 232941-00-3
M. Wt: 246.4 g/mol
InChI Key: YXXFAQKMMOVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a useful research compound. Its molecular formula is C12H10N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXFAQKMMOVVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370697
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232941-00-3
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. Benzothiazole and aminothiophene moieties are significant pharmacophores known to exhibit a wide range of biological activities, making their combination in a single molecular entity a promising avenue for drug discovery and development. This document provides a detailed experimental protocol for a plausible synthetic route, projected analytical and spectroscopic data for the characterization of the target compound, and visual representations of the synthetic pathway and experimental workflow.

Proposed Synthesis

The synthesis of this compound can be achieved via the Gewald reaction. This one-pot, multi-component reaction is a highly efficient method for the formation of polysubstituted 2-aminothiophenes. The proposed reaction involves the condensation of 2-acetylbenzothiazole, malononitrile, and elemental sulfur in the presence of a base.

Synthesis of the Starting Material: 2-Acetylbenzothiazole

The precursor, 2-acetylbenzothiazole, can be synthesized from benzothiazole and N-methoxy-N-methylacetamide in the presence of n-butyllithium.[1]

Reaction Scheme: Benzothiazole + n-Butyllithium + N-Methoxy-N-methylacetamide → 2-Acetylbenzothiazole

Proposed Gewald Synthesis of the Target Compound

Reaction Scheme: 2-Acetylbenzothiazole + Malononitrile + Elemental Sulfur → this compound

Proposed Reaction Mechanism

The Gewald reaction mechanism begins with a Knoevenagel condensation between the ketone (2-acetylbenzothiazole) and the active methylene compound (malononitrile) to form an intermediate. The addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.

Experimental Protocols

Synthesis of 2-Acetylbenzothiazole
  • To a stirred solution of benzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add N-methoxy-N-methylacetamide (1.1 eq) in a single portion and continue stirring at -78 °C for 3 hours.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[1]

Synthesis of this compound
  • In a round-bottom flask, combine 2-acetylbenzothiazole (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified this compound.

Characterization Data (Projected)

The following tables summarize the expected analytical and spectroscopic data for the characterization of this compound. This data is projected based on known values for structurally similar compounds containing benzothiazole and 2-aminothiophene moieties.

Table 1: Physicochemical and Analytical Data
ParameterProjected Value
Molecular FormulaC₁₂H₉N₃S₂
Molecular Weight259.35 g/mol
AppearancePale yellow to brown solid
Melting Point>200 °C (decomposed)
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol, methanol
Table 2: Projected Spectroscopic Data
TechniqueProjected Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.05 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.20 (s, 1H, Thiophene-H), 6.80 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.0 (C=N of Benzothiazole), 153.0, 148.0, 135.0, 126.5, 125.0, 124.0, 122.0, 120.0, 118.0, 110.0, 15.0 (-CH₃)
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretching, -NH₂), 3100-3000 (Ar C-H stretching), 1620 (C=N stretching), 1580 (N-H bending), 1450 (C=C stretching)
Mass Spectrometry (ESI-MS)m/z 260.0 [M+H]⁺

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Gewald Reaction cluster_product Final Product A 2-Acetylbenzothiazole D Ethanol, Morpholine Reflux A->D B Malononitrile B->D C Sulfur C->D E 3-(1,3-Benzothiazol-2-yl)-4- methylthiophen-2-amine D->E

Caption: Proposed synthesis of the target compound via the Gewald reaction.

Experimental Workflow

Experimental_Workflow A Mixing Reactants (2-Acetylbenzothiazole, Malononitrile, Sulfur) B Addition of Solvent and Catalyst (Ethanol, Morpholine) A->B C Refluxing the Mixture B->C D Reaction Monitoring (TLC) C->D E Cooling and Precipitation D->E Reaction Complete F Filtration and Washing E->F G Recrystallization F->G H Drying and Characterization G->H

Caption: Step-by-step workflow for the proposed synthesis and purification.

Potential Applications and Future Directions

The structural motif of this compound, combining the benzothiazole and 2-aminothiophene scaffolds, suggests a high potential for biological activity. Benzothiazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Similarly, 2-aminothiophenes are key components in a variety of medicinally important compounds.

Further research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of the biological activities of the synthesized compound. Screening for anticancer, antimicrobial, and enzyme inhibitory activities would be a logical next step in elucidating the therapeutic potential of this novel heterocyclic entity. Optimization of the reaction conditions to improve yield and purity should also be a key consideration in future work.

References

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of the heterocyclic compound this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic organic chemistry.

Chemical Identity and Properties

This compound is a unique molecule that incorporates both a benzothiazole and a 2-aminothiophene moiety. These structural features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 306936-47-0Chemical Abstracts Service
Molecular Formula C₁₁H₈N₂S₂Calculated
Molecular Weight 232.33 g/mol Calculated
Appearance Not explicitly reported; likely a solid at room temperatureInferred from related compounds
Melting Point Data not available in searched literature-
Boiling Point Data not available in searched literature-
Solubility Data not available in searched literature-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, its structure suggests a plausible synthetic route involving the principles of the Gewald reaction for the formation of the 2-aminothiophene ring.

Proposed Synthetic Pathway:

The synthesis would likely proceed via a multi-component reaction involving a suitable benzothiazolyl-acetonitrile derivative, a ketone (in this case, likely acetone or a related compound to provide the 4-methyl group), and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol (Hypothetical, based on the Gewald Reaction):

  • Reaction Setup: To a solution of 2-(1,3-benzothiazol-2-yl)acetonitrile in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide), add an equimolar amount of a ketone (e.g., acetone) and elemental sulfur.

  • Catalyst Addition: A catalytic amount of a suitable base, such as morpholine, piperidine, or triethylamine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired this compound.

Diagram 1: Proposed Gewald Reaction Workflow

G Reactants Benzothiazolyl-acetonitrile + Ketone + Sulfur Reaction Gewald Reaction (Base Catalyst, Solvent, Heat) Reactants->Reaction 1 Purification Work-up & Purification Reaction->Purification 2 Product 3-(1,3-Benzothiazol-2-yl)-4- methylthiophen-2-amine Purification->Product 3

Caption: A generalized workflow for the synthesis of the target compound via the Gewald reaction.

Spectral and Analytical Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public literature. Characterization of the synthesized compound would be essential to confirm its structure.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring, a singlet for the methyl group on the thiophene ring, and a broad singlet for the amine protons.

  • ¹³C NMR: Resonances for the carbon atoms of the benzothiazole and thiophene rings, as well as the methyl group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the heterocyclic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 232.33).

Potential Biological Activity and Signaling Pathways

The benzothiazole and 2-aminothiophene scaffolds are known to be present in molecules with a wide array of biological activities.[1][2] Derivatives of these ring systems have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The specific biological activity of this compound has not been reported. However, based on its structural motifs, it could be a candidate for screening against various biological targets. For instance, benzothiazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.

Diagram 2: Potential Areas of Biological Investigation

G Compound 3-(1,3-Benzothiazol-2-yl)-4- methylthiophen-2-amine Screening Biological Screening Compound->Screening Anticancer Anticancer Activity Screening->Anticancer Antimicrobial Antimicrobial Activity Screening->Antimicrobial AntiInflammatory Anti-inflammatory Activity Screening->AntiInflammatory Kinase Kinase Inhibition Anticancer->Kinase Pathway Signaling Pathway Modulation Kinase->Pathway

Caption: A logical diagram illustrating potential avenues for biological evaluation of the title compound.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and highlights its potential for biological activity based on its constituent chemical moieties. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a reference for the spectroscopic characterization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. A comprehensive search of available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound. This suggests that while the synthesis of related structures has been reported, the detailed spectroscopic analysis of this specific molecule may not be publicly available or may be part of proprietary research.

This guide, therefore, provides a foundational understanding of the expected spectroscopic characteristics based on the analysis of its constituent functional groups and structurally similar compounds. It also outlines the standard experimental protocols that would be employed to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds containing benzothiazole and substituted thiophene moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet1HAromatic H (Benzothiazole)
~ 7.3 - 7.5Multiplet2HAromatic H (Benzothiazole)
~ 7.1 - 7.2Triplet1HAromatic H (Benzothiazole)
~ 5.0 - 6.0Broad Singlet2H-NH₂
~ 2.2 - 2.4Singlet3H-CH₃
~ 6.5 - 6.7Singlet1HThiophene H

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=N (Benzothiazole)
~ 150 - 155C-S (Benzothiazole)
~ 120 - 135Aromatic C (Benzothiazole)
~ 140 - 145C-NH₂ (Thiophene)
~ 125 - 130Quaternary C (Thiophene)
~ 115 - 120C-CH₃ (Thiophene)
~ 110 - 115CH (Thiophene)
~ 15 - 20-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Amine)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2950WeakAliphatic C-H Stretch
~ 1620StrongC=N Stretch (Benzothiazole)
~ 1580MediumC=C Stretch (Aromatic)
~ 1450MediumC-N Stretch
~ 750StrongC-S Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~ 259[M]⁺ (Molecular Ion)
FragmentsLoss of -CH₃, -NH₂, thiophene ring, or benzothiazole ring fragments.

Experimental Protocols

The acquisition of the actual spectroscopic data for this compound would follow standard, well-established laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence would be used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence would be employed. A wider spectral width (e.g., 0-200 ppm) would be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time would be required.

  • Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet could be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber would be analyzed to identify characteristic vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.

  • Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for a volatile sample or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for a less volatile sample, would be used. High-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

  • Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

  • Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular weight of the compound and to deduce its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (EI/ESI, HRMS) Purity_Check->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Crystal Structure Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Search for Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of 3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine has revealed no publicly available crystallographic data at this time. While the chemical identity of related compounds is documented, the specific atomic arrangement, bond lengths, and angles for this particular molecule remain uncharacterized by single-crystal X-ray diffraction.

The target compound, with the chemical formula C12H10N2S2, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The fusion of the benzothiazole and thiophene ring systems creates a rigid molecular framework with potential for diverse biological activities and optoelectronic applications. A detailed understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new derivatives.

While direct crystallographic information for this compound is absent, analysis of closely related structures provides some insight into the expected molecular geometry. For instance, the crystal structure of 3-(1,3-benzothiazol-2-yl)thiophen-2-amine (lacking the methyl group) is known, and its CAS number is 306936-47-0.[1] Studies on other benzothiazole-thiophene derivatives have also been reported, illustrating the synthetic accessibility and potential for crystallographic characterization of this family of compounds.

The typical experimental workflow for such an analysis would involve the synthesis of the target compound, followed by the growth of single crystals suitable for X-ray diffraction. The subsequent data collection and structure refinement would yield precise information on the molecular conformation, intermolecular interactions, and crystal packing.

Due to the absence of experimental data for this compound, the quantitative data tables and detailed experimental protocols requested for this specific molecule cannot be provided. Further research, including chemical synthesis and single-crystal X-ray diffraction analysis, is required to elucidate its crystal structure.

Hypothetical Experimental Workflow

Should the compound be synthesized and crystallized, the following workflow would be anticipated for its crystal structure analysis. This process is standard in the field of chemical crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization crystal_growth Single Crystal Growth (e.g., Slow Evaporation) characterization->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Data Analysis (Bond Lengths, Angles) structure_refinement->analysis visualization Molecular Visualization analysis->visualization reporting Publication / Database Deposition (e.g., CCDC) visualization->reporting

Caption: Hypothetical workflow for the crystal structure analysis of a novel compound.

Concluding Remarks

The determination of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography and drug discovery. It would provide the foundational data needed for computational modeling, understanding intermolecular interactions, and designing future experiments. Researchers in the field are encouraged to pursue the synthesis and crystallographic characterization of this and related compounds to fill the current knowledge gap.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. Due to the limited availability of specific experimental data for this molecule, this document outlines the expected physicochemical properties based on the behavior of analogous benzothiazole and 2-aminothiophene structures. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability profiles, crucial for its development as a potential therapeutic agent.

Introduction to this compound

This compound is a complex heterocyclic molecule incorporating both a benzothiazole and a 2-aminothiophene moiety. Benzothiazole derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, 2-aminothiophenes are considered privileged structures in medicinal chemistry, known for their synthetic accessibility and diverse biological activities[2][3]. The combination of these two pharmacophores suggests significant potential for novel therapeutic applications. A thorough understanding of the compound's solubility and stability is paramount for its advancement through the drug discovery and development pipeline.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The structure of this compound suggests a nuanced solubility profile.

The parent benzothiazole ring is generally characterized by good solubility in organic solvents and limited aqueous solubility[4]. The presence of the amine group on the thiophene ring introduces a basic center, suggesting that the compound's aqueous solubility will be pH-dependent. At lower pH, the amine group will be protonated, likely leading to increased solubility in aqueous media. Conversely, in neutral to basic conditions, the compound will be in its free base form, which is expected to be less water-soluble.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of N-H and S functionalities allows for some hydrogen bonding. Solubility in water is expected to be low but will increase with decreasing pH due to the protonation of the amino group.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating polar and non-polar functionalities.
Non-Polar Aprotic Toluene, Hexane, Diethyl etherLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can often dissolve compounds with a moderate degree of polarity.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[5]. This is often representative of the conditions in early-stage in vitro biological assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking[6].

  • Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by filtering the solutions and quantifying the soluble compound via UV-Vis spectroscopy or LC-MS[7].

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and biopharmaceutical classification[8]. The shake-flask method is the gold standard for this determination.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and organic solvents.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached[9].

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated HPLC-UV method[10].

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add Aqueous Buffer (e.g., PBS) k_dilute->k_add_buffer k_incubate Incubate (2h, RT) k_add_buffer->k_incubate k_analyze Analyze (Nephelometry or LC-MS) k_incubate->k_analyze t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-48h, controlled T) t_start->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify

Figure 1. Experimental workflows for solubility determination.

Predicted Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. The structure of this compound contains moieties that may be susceptible to degradation under certain conditions.

  • Hydrolytic Stability: The benzothiazole ring system can be susceptible to hydrolysis, particularly at extreme pH values, which could lead to ring-opening. The amide-like linkage within the thiazole ring is a potential site for such degradation.

  • Oxidative Stability: The sulfur atoms in both the thiophene and benzothiazole rings are potential sites for oxidation, which could lead to the formation of sulfoxides and sulfones[11][12]. The electron-rich thiophene ring may also be susceptible to oxidative degradation.

  • Photostability: Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light could lead to photodegradation, potentially through photo-oxidation or isomerization[13].

  • Thermal Stability: As a solid, the compound is likely to be thermally stable. However, at elevated temperatures, particularly in solution, thermal degradation may occur. Sulfur-containing heterocyclic compounds generally exhibit good thermal stability[14].

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolytic Products (Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidative Products (Sulfoxides, Sulfones) parent->oxidation Oxidizing Agents (e.g., H₂O₂) photolysis Photolytic Products (Isomers, Photo-oxidation) parent->photolysis UV/Visible Light

Figure 2. Potential degradation pathways.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[15]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for up to 7 days. Samples should be taken at various time points and neutralized before analysis[16].
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for up to 7 days. Samples should be taken at various time points and neutralized before analysis[17].
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 7 days. Protect from light[16].
Thermal Stress Expose the solid compound to dry heat at 60-80°C. Also, heat a solution of the compound at the same temperature.
Photostability Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[1][18]. A photostable and a light-sensitive control should be used.

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from any process-related impurities and degradation products.

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradants[19].

  • Detector: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of all components.

  • Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[17].

G start Forced Degradation Samples hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) start->hplc_dev pda Peak Purity Assessment (PDA) hplc_dev->pda validation Method Validation (ICH Guidelines) pda->validation analysis Analysis of Stability Samples validation->analysis

Figure 3. Workflow for stability-indicating method development.

Data Presentation

Quantitative data from the solubility and stability studies should be tabulated for clear interpretation and comparison.

Table 3: Example Table for Thermodynamic Solubility Data

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL) ± SDSolubility (µM) ± SD
0.1 M HCl (pH 1.2)25
Acetate (pH 4.5)25
PBS (pH 7.4)25
Ethanol25
DMSO25
0.1 M HCl (pH 1.2)37
PBS (pH 7.4)37

Table 4: Example Table for Forced Degradation Study Results

Stress ConditionTime (days)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C) 1
3
7
0.1 M NaOH (60°C) 1
3
7
3% H₂O₂ (RT) 1
3
7
Heat (80°C, solid) 7
Photostability -

Conclusion

While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. Based on the chemistry of its constituent moieties, the compound is predicted to have good solubility in polar aprotic organic solvents and pH-dependent aqueous solubility. Its stability profile is likely to be influenced by its susceptibility to hydrolysis at pH extremes and oxidation at the sulfur centers. The detailed experimental protocols and data presentation formats provided herein offer a comprehensive approach for researchers to thoroughly evaluate the solubility and stability of this promising compound, thereby enabling its further development as a potential therapeutic agent.

References

Quantum Chemical Analysis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this document outlines the established theoretical methodologies and expected data outcomes based on studies of closely related benzothiazole and thiophene derivatives. The presented data is illustrative and serves as a robust framework for future research on this and similar molecules of pharmaceutical interest.

Introduction

Benzothiazole and thiophene moieties are significant pharmacophores known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of these two heterocyclic systems in this compound suggests a potential for unique pharmacological effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties that govern these biological activities.[4][5]

This guide details the standard computational protocols for analyzing such molecules, presents expected quantitative data in a structured format, and visualizes the typical workflow from molecular design to computational analysis.

Methodologies: A Theoretical and Experimental Blueprint

The synthesis and computational analysis of benzothiazole-thiophene derivatives follow established protocols. This section details the typical experimental procedures for synthesis and the computational methods for in-depth analysis.

Synthesis Protocols

The synthesis of related benzothiazole-thiophene compounds often involves the condensation of an appropriate thiophene derivative with a benzothiazole precursor. A general synthetic route for compounds with a similar scaffold involves the reaction of 2-aminobenzothiazole with a suitable thiophene carbaldehyde.[6] Microwave-assisted synthesis is also a common and efficient method for preparing benzothiazole derivatives, often leading to higher yields and shorter reaction times.[2]

Illustrative Synthesis of a Thiophene-Benzothiazole Schiff Base:

  • Reactant Preparation: 2-aminobenzothiazole and thiophene-2-carbaldehyde are dissolved in a suitable solvent, such as methanol.

  • Reaction: The mixture is heated to reflux for a specified period, typically 24 hours.

  • Product Isolation: Upon cooling, the resulting solid product is filtered, washed, and can be recrystallized to achieve high purity.

Computational Methods

Density Functional Theory (DFT) is the most common and reliable method for quantum chemical calculations of such organic molecules.[4][7]

  • Software: Calculations are typically performed using software packages like Gaussian, Spartan, or Q-Chem.[4][8]

  • Method and Basis Set: A popular and effective combination is the B3LYP functional with the 6-311G(d,p) or 6-31+G(d,p) basis set.[4][8][9] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The first step is to perform a full geometry optimization of the molecule's structure to find its most stable conformation (lowest energy state).

  • Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true energy minimum and to predict the infrared (IR) spectrum.

  • Electronic Properties: Key electronic properties are calculated from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4][9]

  • Spectroscopic Predictions: In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[4][5]

Predicted Molecular Properties: Quantitative Data

The following tables summarize the types of quantitative data that would be generated from DFT calculations on this compound, based on reported values for analogous compounds.

Optimized Geometrical Parameters

These parameters define the three-dimensional structure of the molecule.

ParameterBond/AnglePredicted Value Range
Bond Lengths (Å) C-S (thiophene)1.70 - 1.75
C-N (thiazole)1.30 - 1.40
C=N (thiazole)1.35 - 1.45
C-C (aromatic)1.38 - 1.42
Bond Angles (°) C-S-C (thiophene)92.0 - 94.0
C-N-C (thiazole)108.0 - 112.0
Dihedral Angles (°) Thiophene-Benzothiazole10.0 - 30.0
Electronic and Reactivity Descriptors

These values provide insight into the molecule's electronic behavior and chemical reactivity.[4][10] A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[4]

ParameterSymbolPredicted Value Range (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.5 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5
HOMO-LUMO Energy GapΔE3.5 to 4.5
Ionization PotentialIP5.5 to 6.5
Electron AffinityEA1.5 to 2.5
Predicted Spectroscopic Data

These predictions can be compared with experimental spectra to validate the computational model.

SpectrumPeak TypePredicted Wavenumber/Chemical Shift
FT-IR (cm⁻¹) N-H stretch3300 - 3500
C-H (aromatic) stretch3000 - 3100
C=N stretch1600 - 1650
C-S stretch650 - 750
¹H NMR (ppm) N-H proton4.0 - 6.0
Aromatic protons7.0 - 8.5
Methyl protons2.0 - 2.5
¹³C NMR (ppm) Aromatic carbons110 - 155
Methyl carbon15 - 25

Visualizations: Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the research process.

Computational Chemistry Workflow

This diagram outlines the standard procedure for performing and analyzing quantum chemical calculations for a target molecule.

G cluster_start Initial Setup cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Outcomes mol_design Molecular Structure Input geom_opt Geometry Optimization mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Structural Analysis (Bonds, Angles) geom_opt->struct_analysis elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_calc Spectra Prediction (IR, NMR) elec_prop->spec_calc react_analysis Reactivity Analysis (Energy Gap) elec_prop->react_analysis spec_comp Comparison with Experimental Data spec_calc->spec_comp results Publication / Further Research struct_analysis->results react_analysis->results spec_comp->results

Caption: Computational chemistry workflow for molecular analysis.

Drug Discovery and Development Pathway

This diagram illustrates the logical progression from initial compound synthesis to potential clinical application.

G cluster_synthesis Discovery Phase cluster_screening Preclinical Phase cluster_vivo Development Phase cluster_clinical Clinical Phase synthesis Synthesis of Benzothiazole-Thiophene Derivative computation Quantum Chemical Calculations (DFT) synthesis->computation in_vitro In Vitro Biological Screening (e.g., Enzyme Assays) synthesis->in_vitro in_silico Molecular Docking and ADMET Prediction computation->in_silico in_vivo In Vivo Animal Studies in_vitro->in_vivo lead_opt Lead Optimization in_silico->lead_opt in_vivo->lead_opt clinical_trials Clinical Trials lead_opt->clinical_trials

Caption: Logical flow in drug discovery and development.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding the properties of novel compounds like this compound. By employing DFT methods, researchers can gain critical insights into molecular geometry, stability, electronic structure, and spectroscopic signatures before or in parallel with experimental synthesis and testing. This in-silico approach accelerates the drug discovery process by enabling rational design and prioritization of candidate molecules with high therapeutic potential. The methodologies and expected data presented in this guide provide a solid foundation for initiating and conducting advanced research on this promising class of heterocyclic compounds.

References

The Rise of Benzothiazole-Thiophene Hybrids: A Technical Guide to a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising new class of heterocyclic compounds, benzothiazole-thiophene derivatives, has emerged as a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes the latest advancements in the discovery, synthesis, and biological evaluation of these compounds, offering a comprehensive resource for the scientific community. Possessing a broad spectrum of pharmacological activities, these derivatives show significant potential in developing new treatments for a range of diseases, including cancer and microbial infections.[1][2][3][4]

The unique structural combination of the benzothiazole and thiophene rings has been shown to be a crucial factor in their biological activity.[1] This guide will delve into the quantitative data from recent studies, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows associated with these novel derivatives.

Quantitative Biological Activity

The therapeutic potential of novel benzothiazole-thiophene derivatives has been quantified across various studies, primarily focusing on their anticancer and antimicrobial properties. The data presented in the following tables summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzothiazole-Thiophene Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HeLa (Cervical Cancer)MiaPaCa-2 (Pancreatic Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HT-29 (Colon Cancer)MDA-MB-231 (Breast Cancer)
Thiophene based acetamide benzothiazole 2124.15[1]46.46[1]------
Morpholine based thiourea aminobenzothiazole 2226.43[1]45.29[1]------
Morpholine based thiourea bromobenzothiazole 2318.10[1]38.85[1]------
Diamidino-substituted thiophene based BTA 25Strong antiproliferative effect[1]-Strong antiproliferative effect[1]-----
Imidazolinyl-substituted thiophene based BTA 26Strong antiproliferative effect[1]-Strong antiproliferative effect[1]-----
Chlorobenzyl indole semicarbazide benzothiazole 55----0.84[1]-0.024[1]0.88[1]
Pyrimidine-based benzothiazole 10s-0.45[5]---0.70[5]-1.80[5]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7e---0.048[6]0.044[6]---

Table 2: Antimicrobial Activity of Benzothiazole-Thiophene Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusStreptococcus pyogenesAspergillus fumigatusFusarium oxysporum
Thiophene 133.125[7]>3.125[7]--
Thiazole 3--6.25[7]6.25[7]
Pyrazolo[1,5-a]pyrimidine 21b--6.25[7]6.25[7]

Experimental Protocols

The synthesis and evaluation of these novel compounds involve a series of detailed experimental procedures. Below are the methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Thiophene-Substituted Benzothiazoles

A common synthetic route involves the condensation reaction of 2-aminothiophenol with a thiophene-containing aldehyde or carboxylic acid derivative.[8][9]

Example Protocol:

  • A mixture of a substituted 2-aminothiophenol (1 mmol) and a thiophene-2-carboxaldehyde derivative (1 mmol) is refluxed in ethanol (20 mL) for 4-6 hours.[10]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure benzothiazole-thiophene derivative.[11]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][12]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds on various cancer cell lines are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

In Vitro Antimicrobial Activity Assessment (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.[7]

Protocol:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the logical flow of discovery, the following diagrams illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development start Design of Novel Benzothiazole-Thiophene Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_screening In Vitro Biological Assays (Anticancer, Antimicrobial) characterization->in_vitro_screening determine_activity Determination of IC50/MIC Values in_vitro_screening->determine_activity select_lead Selection of Lead Compounds determine_activity->select_lead pathway_analysis Signaling Pathway Analysis select_lead->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Inhibition) select_lead->enzyme_inhibition apoptosis_assay Apoptosis/Cell Cycle Analysis pathway_analysis->apoptosis_assay lead_optimization Lead Optimization enzyme_inhibition->lead_optimization in_vivo_studies In Vivo Animal Models apoptosis_assay->in_vivo_studies toxicology Toxicology and Pharmacokinetic Studies in_vivo_studies->toxicology toxicology->lead_optimization signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation BT_Derivative Benzothiazole-Thiophene Derivative BT_Derivative->PI3K Inhibition CDK2 CDK2 BT_Derivative->CDK2 Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle

References

Preliminary Biological Screening of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential preliminary biological screening of the novel heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from structurally related benzothiazole and thiophene derivatives to outline a robust screening protocol. The guide details methodologies for assessing antimicrobial, anticancer, and anti-inflammatory activities, presents exemplary data in structured tables, and visualizes experimental workflows using Graphviz diagrams.

Compound Profile

IUPAC Name: this compound

Molecular Formula: C₁₂H₁₀N₂S₂

Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

The core structure combines a benzothiazole moiety, known for a wide range of biological activities, with a substituted aminothiophene ring, a scaffold also prevalent in medicinal chemistry. This unique combination suggests the potential for diverse pharmacological effects.

Antimicrobial Activity Screening

The antimicrobial potential of novel compounds is a critical first step in their biological evaluation. Based on studies of similar benzothiazole and thiophene derivatives, a standard screening protocol would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[1][2][3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method is a standard and efficient way to determine the MIC.

  • Preparation of Microbial Cultures: Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli) and fungal strains (e.g., Aspergillus fumigatus, Fusarium oxysporum) are cultured in appropriate broth media to achieve a logarithmic growth phase.[1]

  • Compound Dilution: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microbial culture.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. Positive and negative controls (e.g., a standard antibiotic like chloramphenicol and a solvent control) are run in parallel.[1]

Exemplary Data for Structurally Related Compounds

The following table summarizes MIC values for a thiophene derivative containing a benzothiazole moiety, designated as "thiophene 13" in a relevant study.[1]

MicroorganismMIC (µg/mL) of Thiophene 13[1]MIC (µg/mL) of Chloramphenicol[1]
Staphylococcus aureus3.1253.125
Streptococcus pyogenesNot specified (50% lower activity than Chloramphenicol)-
Aspergillus fumigatus--
Fusarium oxysporum--

Note: The original study also reported potent antifungal activity for other related compounds, with MICs as low as 6.25 µg/mL against A. fumigatus and F. oxysporum.[1]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Microbes Microbial Cultures Inoculation Inoculation with Microbial Suspension Microbes->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual Inspection for Growth Inhibition Incubation->Readout MIC Determine MIC Readout->MIC

Antimicrobial screening workflow diagram.

Anticancer Activity Screening

Benzothiazole derivatives have shown significant promise as anticancer agents.[5][6][7][8] A preliminary screening of this compound would typically involve evaluating its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: A panel of human cancer cell lines (e.g., leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Exemplary Data for Structurally Related Compounds

The following table presents the anticancer activity of a related benzothiazole derivative, 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (Compound 6), as reported by the National Cancer Institute's screening.[5]

ParameterValue[5]Description
Average logGI₅₀-5.38Log of the molar concentration causing 50% growth inhibition.
Average logTGI-4.45Log of the molar concentration causing total growth inhibition.

Note: This compound showed activity against a wide range of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[5]

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cancer Cell Lines Seeding Cell Seeding in 96-Well Plates Cells->Seeding Compound Test Compound Solution Treatment Compound Treatment Compound->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC₅₀ Absorbance->IC50

Anticancer screening workflow diagram.

Anti-inflammatory Activity Screening

Given that many heterocyclic compounds, including benzothiazole derivatives, exhibit anti-inflammatory properties, this is another crucial area for preliminary screening.[9][10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Healthy rodents (e.g., mice or rats) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of this compound. The compounds are typically administered intraperitoneally or orally.[9]

  • Induction of Inflammation: After a specific time following drug administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.[9]

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after the carrageenan injection using a plethysmometer.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Exemplary Data for Structurally Related Compounds

The following table shows the percentage of protection against carrageenan-induced inflammation for various 2-amino benzothiazole derivatives compared to the standard drug, diclofenac sodium.[9]

CompoundTime (minutes)% Protection[9]
Diclofenac Sodium3058.38
6067.04
9078.13
12085.25
15094.28
18099.56
5-chloro-1,3-benzothiazole-2-amine (Bt2)-Comparable to Diclofenac
6-methoxy-1,3-benzothiazole-2-amine (Bt7)-Comparable to Diclofenac

Note: The study highlighted that substitutions at specific positions on the benzothiazole ring significantly influenced the anti-inflammatory activity.[9]

Experimental Workflow: Anti-inflammatory Screening

Anti_inflammatory_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Animals Acclimatized Rodents Grouping Grouping and Dosing Animals->Grouping Induction Carrageenan Injection Grouping->Induction Measurement Paw Volume Measurement Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Comparison Compare with Control & Standard Calculation->Comparison

Anti-inflammatory screening workflow diagram.

Conclusion and Future Directions

The preliminary biological screening protocols outlined in this guide provide a robust framework for evaluating the therapeutic potential of this compound. Based on the activities of structurally related compounds, it is plausible that this novel molecule may exhibit significant antimicrobial, anticancer, and/or anti-inflammatory properties.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic index in more advanced disease models.

This systematic approach will be instrumental in determining the potential of this compound as a lead compound for future drug development.

References

Potential Therapeutic Targets of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine integrates two pharmacologically significant heterocyclic moieties: benzothiazole and 2-aminothiophene. While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural components provides a strong basis for predicting its potential therapeutic targets. Benzothiazole derivatives are known for a wide array of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Similarly, the 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, contributing to antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This technical guide synthesizes the known therapeutic targets and mechanisms of action of these parent scaffolds to postulate the most probable and promising therapeutic applications for this compound.

Introduction to the Core Scaffolds

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts.

  • Benzothiazole: This bicyclic system, composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][7] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1][8] The planar nature of the benzothiazole ring allows it to intercalate into DNA and interact with active sites of enzymes.[1]

  • 2-Aminothiophene: As a five-membered heterocyclic building block, 2-aminothiophene and its derivatives are synthetically accessible and exhibit diverse pharmacological properties.[4][5][9] They are known to act as selective inhibitors, receptors, and modulators in various biological pathways.[5][6]

Postulated Therapeutic Targets and Mechanisms of Action

Based on the functionalities of its core scaffolds, this compound is predicted to have potential activity in the following areas:

Anticancer Activity

Benzothiazole and 2-aminothiophene derivatives have demonstrated significant potential as anticancer agents.[2][6][10] The proposed mechanisms of action for the target compound include:

  • Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Potential kinase targets include:

    • PI3K/AKT Pathway: This pathway is frequently hyperactivated in cancer. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.

    • JNK Signaling Pathway: The c-Jun NH2-terminal protein kinase (JNK) pathway is implicated in both cell survival and apoptosis. A benzothiazole derivative, AS601245, has been identified as a JNK inhibitor.[11]

    • Cyclin-Dependent Kinases (CDKs): A derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been reported as a CDK5/p25 inhibitor, suggesting a role in neurodegenerative diseases and potentially in cancers where CDKs are dysregulated.[12]

  • Induction of Apoptosis: The compound may induce programmed cell death in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome-c.[13]

  • Aryl Hydrocarbon Receptor (AhR) Interaction: Some antitumor benzothiazoles exert their effect through interaction with the AhR, leading to the induction of metabolic enzymes that can convert the compound into a cytotoxic species within the tumor microenvironment.[1]

Antimicrobial Activity

Both benzothiazole and 2-aminothiophene moieties are present in numerous compounds with potent antibacterial and antifungal properties.[14][15][16] Potential mechanisms include:

  • Enzyme Inhibition: The compound may target essential microbial enzymes. For instance, some benzothiazole derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[17]

  • Disruption of Cell Wall or Membrane Integrity: The heterocyclic nature of the compound could facilitate its interaction with and disruption of microbial cell envelopes.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with microbial biofilms. The compound may interfere with the signaling pathways that regulate biofilm formation.

Neuroprotective and Anti-inflammatory Activity

Benzothiazole derivatives have shown promise in the context of neurodegenerative diseases and inflammation.[1][18]

  • Enzyme Inhibition in Neurodegeneration:

    • Cholinesterase Inhibition: Benzothiazole derivatives have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[19]

    • Monoamine Oxidase (MAO) Inhibition: Dual-target inhibitors of both cholinesterases and MAO-B have been developed from the benzothiazole scaffold.[19]

  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.[10]

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activity of related benzothiazole and 2-aminothiophene derivatives against various targets. This information can serve as a benchmark for future studies.

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
2-(4-Aminophenyl)benzothiazolesVariousGI50nM to µM range[20]
N-substituted benzothiazole-2-aminesA549, H1299IC50< 50 nM[10][13]
Benzothiazole-Thiazolidinone HybridsVariousMIC0.10–0.75 mg/mL[21]

Table 2: Antimicrobial Activity of Representative Benzothiazole and Thiophene Derivatives

Compound ClassMicrobial StrainActivity MetricValueReference
Thiazole-Thiophene-Benzothiazole HybridsS. aureusMIC3.125 µg/mL[14]
Dialkyne substituted 2-aminobenzothiazoleGram-positive/negative bacteriaMIC3.12 µg/mL[15]
Benzothiazole-Pyrazolone HybridsS. aureusMIC0.025 mM[17]

Table 3: Enzyme Inhibition by Representative Benzothiazole Derivatives

Compound ClassEnzyme TargetActivity MetricValueReference
Benzothiazole-Piperazine HybridsAcetylcholinesterase (AChE)IC50µM range[19]
Benzothiazole SulfonamidesDihydropteroate Synthase (DHPS)IC507.85 µg/mL[17]
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCDK5/p25IC50551 nM[12]

General Experimental Protocols

The following are standard experimental protocols that can be employed to investigate the therapeutic potential of this compound.

In Vitro Anticancer Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., A549, HeLa, U87) in 96-well plates.

    • After 24 hours, treat the cells with varying concentrations of the test compound.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

    • Calculate the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the test compound at its IC50 concentration.

    • After 24-48 hours, harvest the cells.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify apoptotic cells.

  • Western Blot Analysis:

    • Treat cells with the test compound.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against target proteins (e.g., AKT, p-AKT, Caspase-3, Cytochrome-c).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using a chemiluminescence substrate.

In Vitro Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

    • Prepare serial dilutions of the test compound in a 96-well plate with appropriate growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate at the optimal temperature for the microorganism (e.g., 37°C for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Enzyme Inhibition Assays
  • Kinase Inhibition Assay (e.g., for PI3K):

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase with the test compound and the appropriate substrate and ATP.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Luminescence is correlated with kinase activity.

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its initial biological evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

Caption: Postulated inhibition of the PI3K/AKT signaling pathway.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine Compound->JNK Potential Inhibition

Caption: Potential modulation of the JNK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound Test Compound Anticancer Anticancer Screening (MTT, Apoptosis) Compound->Anticancer Antimicrobial Antimicrobial Screening (MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition (Kinase, etc.) Compound->Enzyme Animal Animal Models (Xenograft, Infection) Anticancer->Animal Antimicrobial->Animal

Caption: General experimental workflow for biological evaluation.

Conclusion and Future Directions

The structural amalgamation of benzothiazole and 2-aminothiophene in this compound strongly suggests a molecule with significant, multi-faceted therapeutic potential. The most promising avenues for investigation lie in its application as an anticancer, antimicrobial, and potentially neuroprotective agent. Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of cancer cell lines, pathogenic microbes, and relevant enzymes (e.g., kinases, cholinesterases). Positive hits from these initial screens would warrant further investigation into the specific mechanisms of action and eventual evaluation in preclinical in vivo models. The insights provided in this guide offer a foundational roadmap for unlocking the therapeutic promise of this novel chemical entity.

References

Technical Guide: 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (CAS 306936-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (CAS 306936-47-0). Due to the limited publicly available data for this specific compound, this guide draws upon research on structurally similar benzothiazole-thiophene derivatives to infer potential therapeutic targets, relevant signaling pathways, and applicable experimental protocols. The core structure, combining a benzothiazole and a 2-aminothiophene moiety, is a recognized pharmacophore with potential applications in oncology and neurodegenerative diseases. All quantitative data is presented in structured tables, and detailed experimental methodologies for investigating analogous compounds are provided. Visualizations of key signaling pathways and a representative synthetic workflow are included to facilitate understanding.

Chemical Properties and Identification

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine is a heterocyclic organic compound featuring a benzothiazole ring system linked to a thiophene ring at the 2-position of the benzothiazole and an amino group at the 2-position of the thiophene.

PropertyValueSource(s)
CAS Number 306936-47-0[1]
Chemical Name 3-(1,3-Benzothiazol-2-yl)thiophen-2-amineN/A
Synonyms 3-(Benzo[d]thiazol-2-yl)thiophen-2-amine, 2-(2-Aminothien-3-yl)-1,3-benzothiazoleN/A
Molecular Formula C₁₁H₈N₂S₂[1]
Molecular Weight 232.32 g/mol [1]
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Potential Biological Activities and Therapeutic Targets

While no specific biological activity has been published for CAS 306936-47-0, the benzothiazole-thiophene scaffold is present in compounds investigated for various therapeutic applications. Based on the activity of structurally related molecules, potential targets for 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine could include:

  • Cyclin-Dependent Kinase 5 (CDK5): A related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of CDK5.[2] CDK5 is a crucial enzyme in neuronal development and function, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's.

  • Human Epidermal Growth Factor Receptor 2 (HER2): Benzothiazole derivatives have been explored as inhibitors of the HER2 signaling pathway, which is a key driver in certain types of breast cancer.[3][4][5]

It is important to note that these are inferred potential targets, and experimental validation is required to determine the actual biological activity of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine.

Postulated Signaling Pathways

Given the potential targets identified from analogous compounds, two key signaling pathways are of interest for investigation: the CDK5 signaling pathway and the HER2 signaling pathway.

CDK5 Signaling Pathway

CDK5 is a serine/threonine kinase that, when activated by its regulatory partners p35 or p39, phosphorylates a wide array of downstream substrates.[6] This phosphorylation cascade plays a critical role in neuronal migration, neurite outgrowth, and synaptic plasticity.[6][7] Aberrant CDK5 activity, often due to the cleavage of p35 to the more stable p25 fragment, is associated with neurotoxicity.[8]

CDK5_Signaling_Pathway cluster_activation Activation cluster_substrates Downstream Substrates cluster_inhibition Inhibition p35 p35 / p39 CDK5 CDK5 p35->CDK5 Binds to Tau Tau CDK5->Tau Phosphorylates pRB pRB CDK5->pRB Phosphorylates FAK FAK CDK5->FAK Phosphorylates MEK1 MEK1 CDK5->MEK1 Phosphorylates PAK1 PAK1 CDK5->PAK1 Phosphorylates Inhibitor Benzothiazole-Thiophene Derivative Inhibitor->CDK5 Inhibits

Caption: Postulated inhibition of the CDK5 signaling pathway.

HER2 Signaling Pathway

The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family.[4][9] Upon dimerization with other HER family members, its intrinsic tyrosine kinase activity is activated, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[3][10] These pathways are crucial for cell proliferation, survival, and migration, and their overactivation due to HER2 amplification is a hallmark of certain cancers.[4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition HER2 HER2 HER_dimer HER Dimer PI3K PI3K HER_dimer->PI3K Activates MAPK MAPK HER_dimer->MAPK Activates Ligand Ligand Ligand->HER_dimer Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor Benzothiazole-Thiophene Derivative Inhibitor->HER_dimer Inhibits

Caption: Postulated inhibition of the HER2 signaling pathway.

Experimental Protocols

Due to the absence of specific experimental data for CAS 306936-47-0, this section provides detailed methodologies for assessing the potential activities of this compound based on protocols used for analogous structures.

Synthesis of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine

A plausible synthetic route can be adapted from the microwave-assisted synthesis of the related compound, 3-(benzothiazol-2-yl)thiophene.[11]

Materials:

  • 2-Amino-3-cyanothiophene

  • 2-Chlorobenzothiazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or dioxane)

Procedure:

  • Combine 2-amino-3-cyanothiophene (1 equivalent), 2-chlorobenzothiazole (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents) in a microwave-safe reaction vessel.

  • Add the solvent to the mixture.

  • Seal the vessel and heat in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1,3-benzothiazol-2-yl)thiophen-2-amine.

Workflow Diagram:

Synthesis_Workflow Reactants Reactants: - 2-Amino-3-cyanothiophene - 2-Chlorobenzothiazole - Catalyst & Base Microwave Microwave Reaction (Solvent, Heat) Reactants->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine Purification->Product

Caption: Representative synthetic workflow.

In Vitro CDK5 Kinase Assay

This protocol is adapted from established methods for measuring CDK5 inhibitory activity.[12][13][14]

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., MOPS, MgCl₂, DTT)

  • 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (test compound)

  • Positive control inhibitor (e.g., Roscovitine)

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK5/p25 enzyme, and the test compound or control at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each tube.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabeled (phosphorylated) Histone H1 using a phosphorimager.

  • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

In Vitro HER2 Kinase Assay

This protocol describes a general method to assess the inhibitory effect of a compound on HER2 kinase activity.

Materials:

  • Recombinant human HER2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide (as substrate)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine (test compound)

  • Positive control inhibitor (e.g., Lapatinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.

  • Add the recombinant HER2 kinase and the substrate to the wells of a microplate.

  • Add the test compound or control at various concentrations to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

Suppliers

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine is available from several chemical suppliers, primarily for research purposes.

SupplierLocation
AmbeedUSA
BLDpharmChina
EchemiChina
MolPortLatvia
Sunway Pharm LtdChina
American ElementsUSA
AngeneUK
BOC SciencesUSA
ChemSceneUSA
MculeHungary
Sigma-AldrichUSA
Thermo Fisher ScientificUSA
Toronto Research ChemicalsCanada

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine represents a chemical entity with significant potential for further investigation in drug discovery. While direct experimental data for this compound is scarce, its structural similarity to known inhibitors of CDK5 and components of the HER2 signaling pathway provides a strong rationale for its evaluation in the context of neurodegenerative diseases and oncology. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to initiate their studies on this and related benzothiazole-thiophene derivatives. Further research is warranted to elucidate the precise biological activities and therapeutic potential of CAS 306936-47-0.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information on potential biological activities and experimental protocols is based on published data for structurally related compounds and should not be considered as definitive for CAS 306936-47-0. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, multi-step protocol for the synthesis of the target compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, starting from 2-aminothiophenol. The synthesis involves a three-step process: a Gewald reaction to construct the substituted thiophene ring, followed by hydrolysis of the ester, and finally, a condensation reaction with 2-aminothiophenol to form the benzothiazole moiety.

Synthetic Strategy Overview

The synthesis is designed in three sequential stages, commencing with the formation of a key intermediate, ethyl 2-amino-4-methylthiophene-3-carboxylate, via the well-established Gewald reaction. This intermediate is then hydrolyzed to its corresponding carboxylic acid, which serves as the direct precursor for the final condensation step with 2-aminothiophenol to yield the target molecule.

Synthesis_Workflow A Acetone + Ethyl Cyanoacetate + Sulfur B Step 1: Gewald Reaction (Base-catalyzed) A->B C Ethyl 2-amino-4-methylthiophene-3-carboxylate B->C D Step 2: Hydrolysis (NaOH, then H+) C->D E 2-Amino-4-methylthiophene-3-carboxylic acid D->E G Step 3: Condensation (Acid catalyst, heat) E->G F 2-Aminothiophenol F->G H This compound G->H

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This step utilizes the Gewald reaction, a multicomponent reaction to form a polysubstituted 2-aminothiophene.[1]

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Absolute ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[2]

  • Stir the reaction mixture constantly at 50°C for 3 hours.[2]

  • Monitor the completion of the reaction using thin-layer chromatography.[2]

  • After completion, quench the reaction mixture with ice-cold water.[2]

  • Extract the product with ethyl acetate.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow solid.[2]

Quantitative Data:

ProductYieldMelting Point
Ethyl 2-amino-4-methylthiophene-3-carboxylate85%76-79°C

Characterization Data: [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (400 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.

  • ESI-MS: m/z calculated for C₈H₁₁NO₂S 185.05; found [M + H]⁺ 186.15.

Step 2: Synthesis of 2-Amino-4-methylthiophene-3-carboxylic acid

This step involves the hydrolysis of the ester group to a carboxylic acid. The following is a general procedure for ester hydrolysis.

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of NaOH or KOH.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 2-amino-4-methylthiophene-3-carboxylic acid.

Quantitative Data:

ProductExpected Yield
2-Amino-4-methylthiophene-3-carboxylic acid>90%

(Note: The yield is an estimate based on standard hydrolysis reactions and may require optimization.)

Step 3: Synthesis of this compound

This final step involves the condensation of the thiophene carboxylic acid with 2-aminothiophenol to form the benzothiazole ring. Several methods can be employed for this transformation.[3][4] A method utilizing L-proline as a catalyst under microwave irradiation is presented here as a green and efficient option.[4][5]

Materials:

  • 2-Amino-4-methylthiophene-3-carboxylic acid

  • 2-Aminothiophenol

  • L-proline

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave reaction vessel, mix 2-amino-4-methylthiophene-3-carboxylic acid (1 equivalent), 2-aminothiophenol (1 equivalent), and L-proline (as a catalyst).

  • Irradiate the solvent-free mixture in a microwave reactor. The optimal time and power should be determined empirically, but typical conditions for similar reactions are in the range of several minutes.[4]

  • After completion of the reaction, the crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product, this compound.

Alternative Thermal Conditions: If a microwave reactor is unavailable, the condensation can be carried out by heating the reactants in the presence of a catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid/silica gel at elevated temperatures (e.g., 140-170°C) for several hours.[3]

Quantitative Data:

ProductExpected Yield
This compoundGood to moderate

(Note: The yield is an estimate, as the specific reaction of this substrate has not been reported. Yields for similar condensations of carboxylic acids with 2-aminothiophenol are generally in this range.)[4][5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in this synthetic protocol.

Logical_Progression Start Starting Materials: - Acetone - Ethyl Cyanoacetate - Sulfur - 2-Aminothiophenol Step1 Gewald Reaction Start->Step1 Intermediate1 Formation of 2-Aminothiophene Ring (Ethyl 2-amino-4-methylthiophene-3-carboxylate) Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Formation of Carboxylic Acid (2-Amino-4-methylthiophene-3-carboxylic acid) Step2->Intermediate2 Step3 Condensation Reaction Intermediate2->Step3 FinalProduct Formation of Benzothiazole Ring (this compound) Step3->FinalProduct

Figure 2: Logical flow of the synthesis, highlighting key transformations.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazolyl-Thiophenamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzothiazolyl-thiophenamine compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry. The fusion of the benzothiazole and thiophene ring systems, linked by an amine bridge, has been shown to exhibit a range of biological activities, including potent inhibition of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of such compounds, offering advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity profiles.[6] This document provides detailed protocols for the microwave-assisted synthesis of a representative benzothiazolyl-thiophenamine compound and outlines its relevance as a VEGFR-2 inhibitor.

Data Presentation: Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives

The following table summarizes various reported conditions for the microwave-assisted synthesis of 2-aminobenzothiazole derivatives, providing a comparative overview of reaction parameters. This data serves as a valuable reference for optimizing the synthesis of novel analogues.

EntryReactantsCatalyst/ReagentSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
12-Aminothiophenol, Aromatic AldehydesPhenyliodoniumbis(trifluoroacetate) (PIFA)Dichloromethane---Good to Excellent[7]
2Substituted Ketone, Thiourea, Iodine--170-5-15High[5]
32-Aminobenzothiazole, Aromatic Aldehydes, 1,3-DiketonesSc(OTf)₃Solvent-free----[6]
42-Iodoanilines, Sodium DithiocarbamatesCu(OAc)₂DMF-120-up to 97%[8]
5N-ArylthioureasRuCl₃----up to 91%[8]
62-Bromophenyl isothiocyanate, AminesCuIEthanol-1303027-89%[9]
72-Aminobenzothiazole, Aldehyde, Ethyl AcetoacetateSilicotungstic acidSolvent-free----[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-(Thiophen-2-yl)benzo[d]thiazol-2-amine

This protocol describes a proposed method for the synthesis of N-(thiophen-2-yl)benzo[d]thiazol-2-amine via a microwave-assisted Buchwald-Hartwig amination. This approach is based on established methodologies for similar cross-coupling reactions under microwave irradiation.[11][12][13]

Materials:

  • 2-Chlorobenzothiazole

  • 2-Aminothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-chlorobenzothiazole (1.0 mmol), 2-aminothiophene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 5 mL of anhydrous toluene to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(thiophen-2-yl)benzo[d]thiazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzothiazolyl-thiophenamine compounds.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 2-Chlorobenzothiazole - 2-Aminothiophene - Catalyst & Ligand - Base B Combine reactants in microwave vial with solvent A->B C Seal vial and place in microwave reactor B->C D Microwave Irradiation (e.g., 120°C, 30 min) C->D E Cool to room temperature D->E F Dilute and filter E->F G Concentrate filtrate F->G H Column Chromatography G->H I Characterization: - NMR - Mass Spectrometry H->I

Caption: General workflow for microwave-assisted synthesis.

VEGFR-2 Signaling Pathway

Benzothiazolyl-thiophenamine compounds have been identified as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[1][2][3][4][5] The diagram below illustrates the VEGFR-2 signaling cascade and the point of inhibition by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation Promotes survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Translocates to nucleus Inhibitor Benzothiazolyl- thiophenamine Compound Inhibitor->VEGFR2 Inhibits (prevents phosphorylation) VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway.

Mechanism of Action:

Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][14] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways.[1][3] These pathways ultimately converge on the nucleus to regulate gene expression, promoting cell proliferation, migration, and survival, which are all essential for angiogenesis. Benzothiazolyl-thiophenamine compounds act as inhibitors of VEGFR-2, likely by competing with ATP for binding to the kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades and inhibiting angiogenesis.[1][4][5] The development of such inhibitors is a promising strategy for anticancer drug development.

References

Application Notes and Protocols for In Vitro Testing of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Benzothiazole derivatives have been shown to induce apoptosis and exhibit cytotoxic effects on various cancer cell lines.[4][5] Given the established anticancer potential of this chemical class, this document provides detailed protocols for the initial in vitro evaluation of this compound for its potential as a therapeutic agent.

The following protocols outline key in vitro assays to determine the cytotoxic and apoptotic effects of the compound, its potential to inhibit protein kinases, and its impact on the PI3K/Akt signaling pathway, which is a critical regulator of cell growth and survival.[6][7]

Data Presentation

The quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide a template for presenting the results.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
e.g., MCF-7
e.g., HeLa
e.g., PANC-1
Normal Fibroblasts

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
e.g., MCF-7
e.g., HeLa
e.g., PANC-1

Table 3: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
e.g., Kinase A
e.g., Kinase B
e.g., Kinase C

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, PANC-1) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control (medium only).[9]

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking for 10-15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioners of apoptosis.[10][11] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[10][12]

Materials:

  • This compound

  • Human cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[13]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity in treated cells compared to untreated control cells.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against specific protein kinases.[14] Luminescence-based assays that quantify ADP production are a common method.[15]

Materials:

  • This compound

  • Purified protein kinase(s) of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)[15]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.[15]

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (control) to the wells of a white plate.[15]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[15]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.[15]

    • Incubate at 30°C for 60 minutes.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition and Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[15] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Protocol 4: PI3K/Akt Signaling Pathway Analysis

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[6][7] In vitro analysis can be performed by detecting the phosphorylation status of key proteins in the pathway, such as Akt, using methods like ELISA or Western blotting.

Materials:

  • This compound

  • Human cancer cell lines

  • Cell lysis buffer

  • Primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins

  • Secondary antibodies conjugated to HRP

  • ELISA kit or Western blotting reagents and equipment

Procedure (ELISA-based):

  • Cell Culture and Treatment: Seed cells and treat with the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • ELISA: Use a sandwich ELISA kit to measure the levels of total and phosphorylated Akt (or other target proteins) in the cell lysates according to the manufacturer's protocol.

  • Data Analysis: Determine the effect of the compound on the phosphorylation of Akt by comparing the ratio of phosphorylated Akt to total Akt in treated versus untreated cells.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Compound 3-(1,3-Benzothiazol-2-yl) -4-methylthiophen-2-amine Compound->PI3K Potential Inhibition? Compound->Akt Potential Inhibition?

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_workflow Caspase-Glo® 3/7 Apoptosis Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add Caspase-Glo® 3/7 Reagent B->C D 4. Incubate (1-2h) C->D E 5. Measure Luminescence D->E F 6. Analyze Data (Fold Change) E->F

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

References

Application Notes: Cytotoxicity Evaluation of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound containing benzothiazole and thiophene moieties. Benzothiazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Given the potential therapeutic applications, a thorough evaluation of the cytotoxic effects of this novel compound is crucial in early-stage drug development to determine its safety profile and potential as a therapeutic agent.[4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.

Principle of Cytotoxicity Assays

Cytotoxicity assays are essential tools to measure the degree to which a substance can cause damage to cells.[5] These assays can be broadly categorized based on the cellular parameter they measure:

  • Cell Viability Assays: These assays, such as the MTT assay, measure metabolic activity, which is generally proportional to the number of viable cells.[5]

  • Cell Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) assay quantify the leakage of cytoplasmic enzymes into the culture medium upon cell membrane damage.[5][6][7]

  • Apoptosis Assays: These methods, including Annexin V staining, detect the biochemical and morphological changes associated with programmed cell death (apoptosis).[6]

Choosing the Right Assay

The selection of an appropriate cytotoxicity assay depends on the research question and the expected mechanism of cell death. It is often recommended to use a combination of assays to obtain a comprehensive understanding of the compound's cytotoxic profile.[4] For an initial screening of this compound, a metabolic assay like MTT is a good starting point, followed by an assay for membrane integrity such as the LDH assay to differentiate between cytotoxic and cytostatic effects. If cytotoxicity is observed, further investigation into the mechanism of cell death using apoptosis assays is warranted.

Experimental Protocols

Below are detailed protocols for three key cell-based assays to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

This protocol is for a 96-well plate format.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Treated cells in a 96-well plate (prepared as in the MTT assay)

  • Lysis buffer (usually included in the kit)

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: 10 µL of supernatant from untreated cells.

    • Maximum LDH release: 10 µL of supernatant from cells treated with lysis buffer for 45 minutes.

    • Background control: 10 µL of fresh culture medium.

  • Sample Collection:

    • After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This protocol uses flow cytometry to detect apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Treated cells in a 6-well plate

  • Binding Buffer (usually included in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison.

Table 1: IC₅₀ Values of this compound from MTT Assay

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24
48
72
MCF-724
48
72
A54924
48
72

Table 2: Percentage of Cytotoxicity from LDH Assay

Concentration (µM)HeLaMCF-7A549
0 (Control)
1
10
25
50
100

Table 3: Apoptosis Analysis by Flow Cytometry

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)
10
50
100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare Compound Stock Solution treatment Treat with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout data_analysis Calculate IC50/ % Cytotoxicity apoptosis_assay->data_analysis readout->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Workflow for evaluating the cytotoxicity of the test compound.

Potential Cytotoxicity Signaling Pathway

cytotoxicity_pathway cluster_cell Target Cell compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine stress Cellular Stress (e.g., ROS production) compound->stress mito Mitochondrial Dysfunction stress->mito membrane Membrane Damage stress->membrane caspases Caspase Activation mito->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis necrosis Necrosis membrane->necrosis

Caption: Potential mechanisms of compound-induced cytotoxicity.

References

Application Notes and Protocols: Screening of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various protein kinases.[4][5][6] This document provides a detailed guide for the evaluation of a novel benzothiazole-containing compound, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine (hereafter referred to as Compound X), as a potential kinase inhibitor.

The protocols outlined below describe a systematic approach to kinase inhibitor screening, beginning with broad biochemical assays to identify potential kinase targets and determine potency, followed by more physiologically relevant cell-based assays to assess cellular efficacy and mechanism of action.[7]

Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in characterizing a compound's inhibitory activity against a purified kinase enzyme.[3] These assays directly measure the transfer of a phosphate group from ATP to a substrate.[8]

Protocol 1: Radiometric Kinase Assay

Radiometric assays are considered the gold standard for their sensitivity and reliability.[3][9] This protocol measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Materials:

  • Compound X

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the target kinase and its specific substrate to each well.

  • Add the diluted Compound X to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Compound X

  • Purified target kinase

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Follow steps 1-5 from the Radiometric Kinase Assay protocol, using non-radiolabeled ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.

Data Presentation: Biochemical Screening of Compound X

The following table summarizes hypothetical data from the initial biochemical screening of Compound X against a panel of representative kinases.

Kinase TargetAssay TypeIC₅₀ (nM)
PI3KαADP-Glo™85
mTORADP-Glo™120
JNK1Radiometric> 10,000
Bcr-AblRadiometric> 10,000
VEGFR-2ADP-Glo™750

Cell-Based Kinase Inhibition Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[7][11] This takes into account factors like cell permeability and engagement with the target in its natural environment.

Protocol 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to its target kinase within intact cells.[11]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Compound X

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Extracellular NanoLuc® Inhibitor

  • 96-well white assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Seed the engineered cells into a 96-well plate and incubate overnight.

  • Prepare a serial dilution of Compound X.

  • Treat the cells with the diluted Compound X and the NanoBRET™ tracer. Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Read the donor emission (460 nm) and acceptor emission (610 nm) on a luminometer.

Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Determine the IC₅₀ value, which represents the concentration of Compound X required to displace 50% of the tracer from the target kinase.

Protocol 4: Cellular Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within the cell.[2][11]

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase (e.g., a cell line with a PIK3CA mutation for PI3Kα).

  • Compound X

  • Cell lysis buffer

  • Phospho-specific antibody for the downstream substrate (e.g., anti-phospho-Akt for the PI3K pathway)

  • Total protein antibody for the downstream substrate

  • ELISA or Western blot reagents

  • Plate reader or imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Starve the cells in serum-free media if necessary to reduce basal signaling.

  • Treat the cells with a serial dilution of Compound X for a specified time (e.g., 2 hours).

  • Stimulate the signaling pathway with an appropriate growth factor if required.

  • Lyse the cells and collect the protein lysates.

  • Quantify the level of the phosphorylated substrate and the total amount of the substrate using ELISA or Western blotting.

Data Analysis:

  • Normalize the phosphorylated substrate signal to the total substrate signal.

  • Calculate the percentage of inhibition of phosphorylation at each concentration of Compound X.

  • Determine the IC₅₀ value.

Data Presentation: Cell-Based Assay Results for Compound X

This table presents hypothetical results from the cell-based assays for the most promising targets identified in the biochemical screen.

Assay TypeCell LineTarget KinaseCellular IC₅₀ (nM)
NanoBRET™ Target EngagementHEK293PI3Kα250
Cellular Phosphorylation (p-Akt)MCF-7 (PIK3CA mutant)PI3Kα400
NanoBRET™ Target EngagementHEK293mTOR550
Cellular Phosphorylation (p-S6K)PC-3mTOR800

Visualizations

Kinase Inhibitor Screening Workflow

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Compound X B Kinase Panel Screening (e.g., Radiometric, ADP-Glo) A->B C Determine Biochemical IC50 B->C D Identify 'Hits' (Potent Inhibition) C->D E Target Engagement (e.g., NanoBRET) D->E F Pathway Inhibition (e.g., Cellular Phosphorylation) D->F G Determine Cellular IC50 E->G F->G H Confirm On-Target Activity G->H I Selectivity Profiling H->I J Structure-Activity Relationship (SAR) I->J

Caption: Workflow for kinase inhibitor screening of a novel compound.

PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates Proliferation Cell Growth & Proliferation S6K->Proliferation CompoundX Compound X CompoundX->PI3K inhibits CompoundX->mTORC1 inhibits

References

Application Notes and Protocols for the Development of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine represents a novel investigational molecule for anticancer drug development. Its chemical structure combines two key pharmacophores, benzothiazole and thiophene, both of which are present in numerous compounds with established biological activities. Benzothiazole derivatives, in particular, are a well-documented class of heterocyclic compounds with a broad spectrum of pharmacological properties, including potent anticancer effects.[1][2][3] The anticancer mechanisms of benzothiazole-containing molecules are diverse and include the inhibition of crucial cellular enzymes like kinases and topoisomerases, disruption of microtubule polymerization, and the induction of programmed cell death (apoptosis).[4]

The inclusion of a substituted thiophene ring is also of significant interest, as thiophene-based compounds have demonstrated considerable potential as anticancer agents.[5] The conjugation of these two heterocyclic systems in this compound suggests a potential for synergistic or unique anticancer activity. While direct biological data for this specific compound is not yet extensively published, the known activities of related benzothiazole and thiophene derivatives provide a strong rationale for its investigation as a novel therapeutic candidate.

This document provides a framework for the initial in vitro evaluation of this compound, outlining key experimental protocols to determine its cytotoxic and apoptotic potential against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Related Benzothiazole Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize the in vitro anticancer activities of various benzothiazole derivatives from published literature.

Table 1: IC50 Values of Thiophene-Containing Benzothiazole Derivatives

Compound Name/NumberCancer Cell LineIC50 (µM)Reference
Thiophene based acetamide benzothiazole derivative 21MCF-7 (Breast)24.15[1]
Thiophene based acetamide benzothiazole derivative 21HeLa (Cervical)46.46[1]
Diamidino-substituted thiophene based BTA (25)MiaPaCa-2 (Pancreatic)Strong Antiproliferative Effect[5]
Diamidino-substituted thiophene based BTA (25)MCF-7 (Breast)Strong Antiproliferative Effect[5]
Imidazolinyl-substituted thiophene based BTA (26)MiaPaCa-2 (Pancreatic)Strong Antiproliferative Effect[5]
Imidazolinyl-substituted thiophene based BTA (26)MCF-7 (Breast)Strong Antiproliferative Effect[5]

Table 2: IC50 Values of Other Potent Benzothiazole Derivatives

Compound Name/NumberCancer Cell LineIC50 (µM)Reference
Chlorobenzyl indole semicarbazide benzothiazole (55)HT-29 (Colon)0.024[5]
Chlorobenzyl indole semicarbazide benzothiazole (55)H460 (Lung)0.29[5]
Chlorobenzyl indole semicarbazide benzothiazole (55)A549 (Lung)0.84[5]
Chlorobenzyl indole semicarbazide benzothiazole (55)MDA-MB-231 (Breast)0.88[5]
Substituted methoxybenzamide benzothiazole (41)Various1.1 - 8.8[1]
Substituted chloromethylbenzamide benzothiazole (42)Various1.1 - 8.8[1]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SKRB-3 (Breast)0.0012[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SW620 (Colon)0.0043[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)A549 (Lung)0.044[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)HepG2 (Liver)0.048[6]

Experimental Protocols

The following are detailed methodologies for the initial in vitro screening of this compound.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A representative panel of human cancer cell lines should be utilized, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Non-small cell lung cancer)

    • HCT-116 (Colorectal carcinoma)

    • PC-3 (Prostate cancer)

    • A non-cancerous cell line (e.g., MCF-10A or HEK293) should be included to assess selectivity.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to visualize the cell cycle distribution.

Protocol 5: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with the test compound as described for the apoptosis and cell cycle assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound cell_culture Cell Culture of Cancer and Normal Cell Lines synthesis->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) ic50->western_blot data_analysis Data Analysis and Statistical Evaluation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis mechanism Elucidation of Potential Mechanism of Action data_analysis->mechanism conclusion Conclusion and Future Directions mechanism->conclusion

Caption: Experimental workflow for the in vitro evaluation of the anticancer potential of this compound.

signaling_pathway cluster_cell Cancer Cell compound 3-(1,3-Benzothiazol-2-yl)-4- methylthiophen-2-amine pro_survival Pro-survival Proteins (e.g., Bcl-2) compound->pro_survival Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic Activation cell_cycle_reg Cell Cycle Progression (e.g., Cyclin/CDK) compound->cell_cycle_reg Inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) compound->cell_cycle_arrest caspases Caspase Cascade (Caspase-3) pro_survival->caspases pro_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for the induction of apoptosis and cell cycle arrest by this compound.

logical_relationship cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials lead_id Lead Identification (Rational Design) synthesis Chemical Synthesis and Characterization lead_id->synthesis invitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) synthesis->invitro moa Mechanism of Action Studies invitro->moa invivo In Vivo Efficacy (Animal Models) moa->invivo tox Toxicology and Safety Pharmacology invivo->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: Logical flow of the anticancer drug development process for a novel chemical entity.

References

Application Notes and Protocols for Anti-Inflammatory Studies of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of the novel compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. While direct studies on this specific molecule are not yet available in published literature, this document compiles and adapts protocols and data from studies on structurally related 2-aminothiophene and benzothiazole derivatives to guide future research.

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. The scaffold of 2-aminothiophene is recognized as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant anti-inflammatory properties. The incorporation of a benzothiazole moiety, another pharmacologically important heterocycle, into the 2-aminothiophene framework is a promising strategy for the design of new anti-inflammatory drug candidates. This document outlines key in vitro and in vivo experimental protocols to evaluate the anti-inflammatory potential of this compound.

In Vitro Anti-Inflammatory Activity

A crucial first step in evaluating a novel compound's anti-inflammatory potential is to assess its activity in relevant in vitro models. These assays can provide insights into the compound's mechanism of action and its potency.

Table 1: In Vitro Anti-Inflammatory Activity of Structurally Related 2-Aminothiophene Derivatives
Compound/AnalogAssayCell LineKey FindingsReference
2-Aminothiophene analog 1Respiratory Burst AssayHuman NeutrophilsIC50: 121.47 µM[1]
2-Aminothiophene analog 5Respiratory Burst AssayHuman NeutrophilsIC50: 422 µM[1]
Tetrahydrobenzo[b]thiophene (THBT) derivative 3aNitric Oxide (NO) Production AssayRAW 264.787.07 ± 1.22% NO inhibition at 50 µM[2]
Tetrahydrobenzo[b]thiophene (THBT) derivative 3bNitric Oxide (NO) Production AssayRAW 264.780.39 ± 5.89% NO inhibition at 50 µM[2]
Tetrahydrobenzo[b]thiophene (THBT) derivative 2aNitric Oxide (NO) Production AssayRAW 264.778.04 ± 2.86% NO inhibition at 50 µM[2]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and is a standard method for assessing the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

Visualization of the Experimental Workflow:

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with test compound (1 hour) incubate_24h_1->pretreat lps_stim Stimulate with LPS (1 µg/mL) (24 hours) pretreat->lps_stim collect_supernatant Collect supernatant lps_stim->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs Data Analysis Data Analysis measure_abs->Data Analysis

Caption: Workflow for In Vitro Nitric Oxide Inhibition Assay.

In Vivo Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation.

Table 2: In Vivo Anti-Inflammatory Activity of Structurally Related Thiophene Derivatives
Compound/AnalogAnimal ModelDose% Inhibition of EdemaTime PointReference
Thiophene derivative 15Carrageenan-induced paw edema in rats50 mg/kg58.46%3 hours[3]
Indomethacin (Standard)Carrageenan-induced paw edema in rats10 mg/kg47.73%3 hours[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and classical model for evaluating the acute anti-inflammatory activity of novel compounds.[3]

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or another standard NSAID (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (at least 3 different doses).

    • Administer the test compound and the positive control orally or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [((V_c - V_o)_control - (V_t - V_o)_treated) / (V_c - V_o)_control] x 100 Where:

      • V_c = Paw volume of the control group at a specific time

      • V_o = Initial paw volume

      • V_t = Paw volume of the treated group at the same time

Visualization of the Experimental Workflow:

invivo_workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats grouping Group and Dose Animals acclimatize->grouping initial_paw Measure Initial Paw Volume grouping->initial_paw carrageenan Inject Carrageenan initial_paw->carrageenan measure_edema Measure Paw Volume (1, 2, 3, 4 hours) carrageenan->measure_edema data_analysis Calculate % Inhibition measure_edema->data_analysis signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces Mediators Inflammatory Mediators (NO, PGE2, COX-2) NFkB->Mediators induces MAPK->Cytokines induces MAPK->Mediators induces NRF2 NRF2 Pathway Antioxidant Antioxidant Genes (HO-1, NQO1) NRF2->Antioxidant induces Test_Compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine Test_Compound->NFkB inhibits? Test_Compound->MAPK inhibits? Test_Compound->NRF2 activates?

References

Application Notes and Protocols for In Vivo Studies of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound incorporating both benzothiazole and thiophene moieties. Compounds of this class have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4][5][6]. Effective in vivo evaluation of this compound necessitates the development of a stable and biocompatible formulation that ensures appropriate bioavailability for preclinical studies. This document outlines a potential formulation strategy and provides a detailed protocol for its preparation and administration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. While specific experimental data for this compound is limited, properties can be predicted based on its structure and data from analogous compounds[7][8][9].

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₀N₂S₂
Molecular Weight 246.35 g/mol
Appearance Likely a solid, ranging from off-white to yellow or brown powder.
Solubility Predicted to have low aqueous solubility due to the aromatic and heterocyclic ring systems. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
LogP Predicted to be in the range of 3-4, indicating high lipophilicity.
pKa The amine group on the thiophene ring is expected to be basic. The benzothiazole nitrogen is weakly basic.
Chemical Stability Stable under standard laboratory conditions. Potential for degradation under extreme pH, high temperatures, or exposure to strong oxidizing agents.

Formulation Development for In Vivo Studies

Given the predicted low aqueous solubility, a common approach for in vivo administration of such compounds is the use of a co-solvent system or a suspension. For initial preclinical screening, an intraperitoneal (i.p.) or oral (p.o.) route of administration is often employed. The following formulation is a general-purpose vehicle suitable for many poorly soluble compounds.

3.1. Recommended Vehicle Composition

A widely used vehicle for non-clinical in vivo studies of poorly water-soluble compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL (or a similar non-ionic surfactant like Kolliphor® EL), and a buffered saline solution.

ComponentPercentage (v/v)Purpose
DMSO 5 - 10%Primary solvent to dissolve the compound.
Cremophor EL 5 - 10%A non-ionic surfactant to aid in the emulsification and stabilization of the compound in the aqueous phase, preventing precipitation upon dilution.
Phosphate-Buffered Saline (PBS), pH 7.4 80 - 90%The aqueous phase to bring the formulation to the final volume and ensure isotonicity and physiological pH.

Note: The final concentration of DMSO and Cremophor EL should be kept as low as possible to minimize potential vehicle-induced toxicity. Preliminary tolerability studies with the vehicle alone are recommended. For some studies, Tween 80 (1-5%) can be used as an alternative surfactant[10].

Experimental Protocol: Formulation Preparation

This protocol describes the preparation of a 10 mg/mL stock solution and its dilution for a final dosing concentration of 1 mg/mL.

4.1. Materials and Equipment

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cremophor EL (or Kolliphor® EL)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm), compatible with DMSO

4.2. Preparation of 10 mg/mL Stock Solution

  • Weigh 10 mg of this compound into a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Add 100 µL of Cremophor EL to the DMSO solution.

  • Vortex for another 1-2 minutes until a clear, homogeneous mixture is formed.

  • Add 800 µL of sterile PBS (pH 7.4) to the mixture.

  • Vortex immediately and vigorously for 2-3 minutes to form a stable microemulsion or fine suspension. The final solution may appear slightly opalescent.

4.3. Preparation of 1 mg/mL Dosing Solution

  • To prepare a 1 mg/mL dosing solution, dilute the 10 mg/mL stock solution 1:10 with the vehicle (e.g., for 1 mL of final solution, mix 100 µL of the stock with 900 µL of the vehicle). The vehicle for dilution should have the same composition as the one used for the stock (10% DMSO, 10% Cremophor EL, 80% PBS).

  • Vortex the final dosing solution thoroughly before each administration to ensure homogeneity.

4.4. Administration

  • The formulation is suitable for intraperitoneal (i.p.) or oral gavage (p.o.) administration in rodents.

  • The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).

  • The formulation should be prepared fresh daily and protected from light.

Visualization of Workflows and Pathways

5.1. Experimental Workflow for In Vivo Formulation and Dosing

The following diagram illustrates the key steps in preparing the formulation for in vivo administration.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 1 add_surfactant Add Cremophor EL dissolve->add_surfactant 2 add_pbs Add PBS add_surfactant->add_pbs 3 vortex Vortex to Homogenize add_pbs->vortex 4 animal_weight Record Animal Weight vortex->animal_weight 5. Dosing Solution Ready calc_dose Calculate Dose Volume animal_weight->calc_dose administer Administer (i.p. or p.o.) calc_dose->administer observe Monitor Animal administer->observe

Caption: Workflow for preparation and in vivo administration.

5.2. Hypothetical Signaling Pathway

Benzothiazole derivatives are known to interact with various cellular targets, including protein kinases and pathways involved in apoptosis and inflammation. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to anti-cancer effects.

G compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The successful in vivo evaluation of this compound relies on an appropriate formulation to overcome its predicted poor aqueous solubility. The described vehicle and protocol offer a starting point for researchers. It is imperative to conduct preliminary studies to confirm the stability, tolerability, and efficacy of this formulation in the specific animal model and experimental design being utilized. Further optimization, such as the use of other solubilizing agents or alternative delivery systems, may be necessary to achieve desired pharmacokinetic and pharmacodynamic profiles.

References

Application Note: Quantification of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a novel heterocyclic compound with potential applications in drug development. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented is based on established principles for the analysis of benzothiazole derivatives and is suitable for high-throughput analysis in a drug development setting.[1][2][3][4]

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5] The chromatographic separation is achieved on a C18 reversed-phase column.[6]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Experimental Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Preparation

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard solution (prepared in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by direct infusion of the analyte and IS. Hypothetical transitions could be based on the molecular weight of the analyte.

    • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas).

4. Data Analysis and Quantification

  • Data acquisition and processing will be performed using the instrument's software.

  • The concentration of this compound in the samples will be determined by calculating the peak area ratio of the analyte to the IS.

  • A linear regression analysis of the calibration standards will be used to generate a calibration curve from which the concentrations of the unknown samples will be interpolated.

Data Presentation

Table 1: Summary of Quantitative Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 8.5%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect CV ≤ 15%4.7%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation UHPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Bioanalytical Method cluster_validation Method Validation Parameters analyte Analyte: This compound selectivity Selectivity analyte->selectivity is selectively detected from stability Stability analyte->stability is stable under various conditions matrix Biological Matrix: Human Plasma matrix->selectivity technique Analytical Technique: LC-MS/MS accuracy Accuracy technique->accuracy precision Precision technique->precision linearity Linearity technique->linearity sensitivity Sensitivity (LLOQ) technique->sensitivity

Caption: Logical relationship of the bioanalytical method and its validation parameters.

References

Application Notes and Protocols: Derivatization of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybrid scaffold combining benzothiazole and thiophene rings represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The core molecule, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, possesses key structural features amenable to chemical modification, particularly at the 2-amino group of the thiophene ring. Derivatization at this site offers a strategic approach to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and enhance its pharmacokinetic profile and biological potency.

Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the benzothiazole and thiophene rings are critical for their biological effects.[3] For instance, the introduction of various amide, sulfonamide, urea, or imine functionalities can lead to new molecular interactions with biological targets, potentially improving binding affinity, selectivity, and overall therapeutic efficacy. These application notes provide detailed synthetic protocols for the derivatization of this core scaffold and standard bioassays for evaluating the activity of the resulting analogs.

Synthesis of the Core Moiety: this compound

The starting material can be synthesized via a two-step process involving an initial Gewald reaction to form the 2-aminothiophene ring, followed by condensation with 2-aminothiophenol to construct the benzothiazole moiety.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][5][6]

  • Reaction Scheme:

    • Butan-2-one + Ethyl cyanoacetate + Elemental Sulfur → Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Protocol:

    • To a 250 mL round-bottom flask, add ethanol (80 mL), followed by butan-2-one (7.21 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

    • Add a catalytic amount of a suitable base, such as morpholine or piperidine (2 mL).

    • Stir the mixture at 50°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

    • Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester to a carboxylic acid, followed by a cyclocondensation reaction.

  • Reaction Scheme:

    • Ethyl 2-amino-4-methylthiophene-3-carboxylate → 2-Amino-4-methylthiophene-3-carboxylic acid

    • 2-Amino-4-methylthiophene-3-carboxylic acid + 2-Aminothiophenol → this compound

  • Protocol:

    • Hydrolysis: Dissolve the ester from Step 1 in a 10% aqueous solution of sodium hydroxide and heat under reflux for 2 hours. Cool the solution and acidify with dilute HCl until precipitation is complete. Filter the resulting carboxylic acid, wash with water, and dry.

    • Cyclocondensation: Combine the 2-amino-4-methylthiophene-3-carboxylic acid (0.05 mol) and 2-aminothiophenol (6.26 g, 0.05 mol) in polyphosphoric acid (PPA) (50 g).

    • Heat the mixture at 180-200°C for 4-6 hours with mechanical stirring.[7]

    • Cool the reaction mass and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the target core molecule.

Derivatization Strategies for Improved Activity

The primary amino group at the C2 position of the thiophene ring is a versatile handle for derivatization. Below are several proposed strategies.

G core 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine (Core Molecule) acylation N-Acylation / N-Sulfonylation core->acylation Pyridine, DCM schiff Schiff Base Formation core->schiff Ethanol, Acetic Acid (cat.) urea Urea / Thiourea Formation core->urea THF or DMF acyl Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) acyl->acylation aldehyde Aldehydes (R-CHO) aldehyde->schiff isocyanate Isocyanates (R-NCO) or Isothiocyanates (R-NCS) isocyanate->urea product_acyl Amide / Sulfonamide Derivatives acylation->product_acyl product_schiff Schiff Base (Imine) Derivatives schiff->product_schiff product_urea Urea / Thiourea Derivatives urea->product_urea

Caption: General workflow for derivatizing the core amine.

  • Dissolve the core amine (1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL) in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 mmol) as a base and cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Dissolve the core amine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by chromatography.

  • Dissolve the core amine (1.0 mmol) in anhydrous THF or dimethylformamide (DMF) (10 mL).

  • Add the corresponding isocyanate or isothiocyanate (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent (e.g., diethyl ether).

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Evaluation Protocols

This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.[4][7]

  • Cell Culture: Culture human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

This protocol measures the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM with 10% FBS.

  • Seeding: Seed the cells in 24-well plates at a density of 2 × 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Data from Related Compounds

The following tables summarize quantitative data for structurally related benzothiazole-thiophene analogs, providing insights into potential SAR for newly synthesized derivatives.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
7e Pyridinyl-2-amine linked to benzothiazole-2-thiolSKRB-30.0012[7]
SW6200.0043[7]
A5490.044[7]
HepG20.048[7]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA4311.84[4]
A5492.51[4]
H12993.16[4]
6a Benzothiazole-thiophene S-glycosideLoVo (Colon)2.0[1]
OVCAR-3 (Ovarian)2.2[1]
6c Benzothiazole-thiophene S-glycosideUO-31 (Renal)1.8[1]
SNB-75 (CNS)2.1[1]

Table 2: Antiviral and Anti-inflammatory Activity of Related Compounds

Compound IDActivity TypeTarget/AssayIC₅₀ / KᵢReference
6c AntiviralHCVcc (Hepatitis C)0.76 µg/mL[2]
8c AntiviralHCVcc (Hepatitis C)0.71 µg/mL[2]
6d AntiviralCBV4 (Coxsackievirus)0.69 µg/mL[2]
6d Anti-inflammatoryCannabinoid Receptor (CB2)Kᵢ = 0.23 nM[8]
B7 Anti-inflammatoryIL-6 Inhibition (RAW 264.7)~2.5 µM[4]
TNF-α Inhibition (RAW 264.7)~5 µM[4]

Note: The data presented is for analogous compounds and serves as a guide for derivatization efforts.

Potential Mechanisms of Action & Signaling Pathways

Derivatives of the benzothiazole-thiophene scaffold may act through various mechanisms. Based on literature for similar compounds, potential molecular targets include protein kinases, proteases involved in viral replication (e.g., NS3/4A), enzymes regulating cellular processes (e.g., USP7), and G-protein coupled receptors like the cannabinoid receptor 2 (CB2), which is implicated in inflammatory responses.[1][2][8]

Many potent anticancer agents induce programmed cell death, or apoptosis. A potential mechanism for the synthesized derivatives could be the induction of the intrinsic apoptotic pathway.

G compound Benzothiazole-Thiophene Derivative stress Cellular Stress (e.g., ROS) compound->stress bcl2 Bcl-2 Family (Bax/Bak Activation, Bcl-2/Bcl-xL Inhibition) compound->bcl2 Inhibits/Activates stress->bcl2 mito Mitochondrion bcl2->mito Regulates Permeability cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner Caspase) apoptosome->casp3 Activates apoptosis Apoptosis casp3->apoptosis Cleaves substrates, leading to...

Caption: Intrinsic apoptosis pathway as a potential mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Troubleshooting Guide

Low product yield is a common issue in multi-component reactions like the Gewald synthesis. This guide addresses specific problems you might encounter during the synthesis of this compound.

Issue: Low or No Formation of the Desired Product

Potential Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation The initial condensation between 2-acetylbenzothiazole and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) is a critical step. The electron-withdrawing nature of the benzothiazole ring can affect the reactivity of the ketone. - Base Selection: Screen different bases. While tertiary amines like triethylamine are common, a stronger base like piperidine or morpholine might be necessary to facilitate this specific condensation.[1] - Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1] - Monitor Intermediate Formation: Before adding sulfur, run a small-scale reaction of just the 2-acetylbenzothiazole, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Poor Sulfur Solubility and Reactivity Elemental sulfur needs to be activated and dissolve to participate in the reaction. - Solvent Choice: Use a polar solvent such as ethanol, methanol, or dimethylformamide (DMF) to enhance sulfur solubility.[1][2] - Temperature Optimization: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur.[1] However, excessive heat can promote side reactions. A temperature screening is advisable.[2]
Side Reactions Competing reactions can significantly lower the yield of the desired aminothiophene. - Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, which competes with the desired cyclization.[2] Adjusting the temperature or the rate of reagent addition may minimize this. - Byproduct Formation: Unreacted starting materials or the intermediate may be present in the final mixture. To push the reaction to completion, consider increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]
Steric Hindrance The bulky benzothiazole group might sterically hinder the reaction. - Two-Step Protocol: A modified approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and the base.[1] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: The most probable method is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone (2-acetylbenzothiazole), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • 2-Acetylbenzothiazole

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine, piperidine, or triethylamine)[1]

  • A polar solvent (e.g., ethanol, methanol, DMF)[1][2]

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for catalyzing the initial Knoevenagel condensation.[1] The selection of the base can significantly affect the reaction rate and overall yield. Secondary amines like morpholine and piperidine are often used. In some cases, the amine can also help to activate the elemental sulfur.[1]

Q4: What role does temperature play in this synthesis?

A4: Temperature is a critical parameter. While some Gewald reactions can proceed at room temperature, others require heating to facilitate the dissolution and reaction of sulfur and to promote cyclization.[2] However, temperatures that are too high can lead to the formation of unwanted side products. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for this specific synthesis.[2]

Q5: I see a significant amount of an intermediate in my reaction mixture. What should I do?

A5: The presence of the α,β-unsaturated nitrile intermediate indicates that the initial condensation is working, but the subsequent sulfur addition and cyclization are sluggish.[1] To address this, ensure that you have added a sufficient amount of sulfur and that the reaction conditions (temperature and base) are suitable for the cyclization step. You may need to increase the reaction temperature or try a different base.[1][2]

Experimental Protocols

General One-Pot Gewald Synthesis Protocol

This is a general procedure that should be optimized for the specific synthesis of this compound.

  • To a stirred solution of 2-acetylbenzothiazole (1 equivalent) and an active methylene nitrile (1 equivalent) in a suitable polar solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine, 0.1-0.2 equivalents).

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 40-60°C and stir for 2-24 hours.[1] Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Data Presentation

The following table provides hypothetical data based on typical optimization studies for Gewald reactions to illustrate the effect of different parameters on the reaction yield.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (0.2)Ethanol501235
2Morpholine (0.2)Ethanol501255
3Piperidine (0.2)Ethanol501265
4Morpholine (0.2)Methanol501252
5Morpholine (0.2)DMF501260
6Morpholine (0.2)EthanolRoom Temp2425
7Morpholine (0.2)Ethanol70848 (with byproducts)

Visualizations

Gewald_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome A 2-Acetylbenzothiazole E Knoevenagel Condensation A->E B Active Methylene Nitrile B->E C Elemental Sulfur F Sulfur Addition & Cyclization C->F D Base D->E E->F G Crude Product F->G H Purification G->H I Final Product H->I

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Logic A Low Yield Observed B Check Knoevenagel Condensation (TLC/LC-MS for intermediate) A->B G Consider Two-Step Protocol or Microwave Synthesis A->G C Intermediate Formed? B->C D Optimize Condensation: - Stronger Base - Water Removal C->D No E Optimize Cyclization: - Adjust Temperature - Check Sulfur Solubility - Different Solvent C->E Yes F Consider Side Reactions: - Dimerization? - Modify conditions E->F

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of your target compound.

Problem 1: Low Yield or No Product After Column Chromatography

Possible Causes and Solutions

  • Compound Instability on Silica Gel: The amine functionality can interact strongly with the acidic silica gel, leading to streaking, poor separation, and in some cases, decomposition.

    • Solution: Perform a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If the compound is unstable, consider using a deactivated silica (e.g., by adding a small percentage of triethylamine or ammonia to the mobile phase) or an alternative stationary phase like alumina or amine-functionalized silica.[1][2]

  • Incorrect Mobile Phase Polarity: The chosen solvent system may be too polar or not polar enough to effectively separate the target compound from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3] Gradually increase the polarity by increasing the percentage of ethyl acetate. For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.[1]

  • Compound Crashing Out on the Column: If the crude material has poor solubility in the eluent, it may precipitate at the top of the column, leading to poor separation.

    • Solution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[4]

Problem 2: Product is Contaminated with a Persistent Impurity

Possible Causes and Solutions

  • Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.

    • Solution:

      • Optimize the Solvent System: Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Even small changes can alter the selectivity of the separation.

      • Use a Different Stationary Phase: As mentioned before, switching to alumina or a functionalized silica gel can change the elution order and help separate stubborn impurities.[1]

  • Starting Material Contamination: Unreacted starting materials from the Gewald synthesis, such as 2-aminobenzothiazole or the active methylene nitrile, can be common impurities.

    • Solution: Ensure the reaction has gone to completion using TLC analysis before workup. If starting materials are present, they can often be removed by a carefully optimized column.

  • Side-Reaction Products: The Gewald reaction can sometimes produce side products.

    • Solution: Characterize the impurity if possible (e.g., by mass spectrometry) to understand its structure. This can provide clues on how to best separate it. Often, a change in the purification technique (e.g., from chromatography to crystallization) can be effective.

Problem 3: Difficulty with Crystallization

Possible Causes and Solutions

  • Incorrect Solvent Choice: The ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Solution: Screen a variety of solvents of different polarities. A good starting point for benzothiazole-thiophene compounds is a mixture of hexane and ethyl acetate.[3] Other potential solvents include ethanol, isopropanol, or toluene.

  • Presence of Oily Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Attempt to purify the material further by column chromatography before crystallization. If the impurity is oily, you can try triturating the crude material with a non-polar solvent like hexane to see if the desired compound will precipitate as a solid.

  • Supersaturation Issues: The solution may be supersaturated, preventing crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: While specific impurities will depend on the exact reaction conditions, common impurities in a Gewald-type synthesis of 2-aminothiophenes can include unreacted starting materials (e.g., 2-aminobenzothiazole, the nitrile precursor), and side-products from the Knoevenagel condensation or subsequent cyclization steps.[5][6]

Q2: How can I effectively visualize my compound and impurities on a TLC plate?

A2: Due to the aromatic and heterocyclic nature of the compound, it should be visible under UV light (254 nm).[7] For more sensitive visualization or for compounds that are not UV-active, you can use a variety of TLC stains. A potassium permanganate (KMnO4) stain is a good general stain for oxidizable functional groups.[8] Stains like p-anisaldehyde can be useful for visualizing a wide range of compounds.[7] For specifically detecting primary amines, a ninhydrin stain can be used.[9]

Q3: My product is a polar amine and streaks badly on the TLC plate. What can I do?

A3: Streaking of amines on silica TLC plates is a common problem due to the interaction with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your developing solvent.[1] This will help to produce more compact spots.

Q4: Is there an alternative to column chromatography for purification?

A4: Yes. If your compound is a solid, crystallization can be a very effective purification method, especially for removing small amounts of impurities.[3] Another technique is to convert the amine product to its salt (e.g., hydrochloride salt) by treating it with HCl. The salt will have very different solubility properties and may precipitate from an organic solvent, leaving non-basic impurities behind. The free amine can then be regenerated by treatment with a base.[10]

Quantitative Data Summary

ParameterCompound/ClassValue/ObservationReference
Melting Point 3-(benzothiazol-2-yl)thiophene386 K (113 °C)[3]
Crystallization Solvent 3-(benzothiazol-2-yl)thiophenen-hexane-ethyl acetate mixture (5:1 v/v)[3]
Chromatography Eluent Thiophene-Appended BenzothiazoleHexane and Ethyl Acetate[1]
TLC Visualization Aromatic AminesUV light (254 nm), Potassium Permanganate, p-Anisaldehyde, Ninhydrin[7][8][9]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase as the column runs (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (or solvent mixture). Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Product (from synthesis) TLC_Analysis TLC Analysis (assess purity and choose solvent system) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography High Impurity Load Recrystallization Recrystallization TLC_Analysis->Recrystallization Low Impurity Load Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Impure_Fractions Impure Fractions (re-purify if necessary) Column_Chromatography->Impure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product Recrystallization->Pure_Product Crystallization_Mother_Liquor Mother Liquor (contains impurities) Recrystallization->Crystallization_Mother_Liquor

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Problem Check_TLC Analyze by TLC Start->Check_TLC Streaking Streaking or Tailing? Check_TLC->Streaking Poor_Separation Poor Separation? Streaking->Poor_Separation No Add_Base Add Base (e.g., Et3N) to Mobile Phase Streaking->Add_Base Yes No_Elution Compound Stuck at Baseline? Poor_Separation->No_Elution No Change_Solvent Change Solvent System (e.g., DCM/MeOH) Poor_Separation->Change_Solvent Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Change_Stationary_Phase Use Amine-Functionalized or Alumina Column Add_Base->Change_Stationary_Phase Still Streaking Check_Solubility Check Solubility and Consider Dry Loading Increase_Polarity->Check_Solubility Still No Elution

Caption: Troubleshooting logic for column chromatography issues.

References

preventing oxidation of 2-aminothiophenol in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of benzothiazoles, with a specific focus on preventing the oxidation of 2-aminothiophenol.

Troubleshooting Guide: Preventing Oxidation of 2-Aminothiophenol

The oxidation of 2-aminothiophenol is a common side reaction during benzothiazole synthesis, leading to decreased yields and the formation of impurities. This guide addresses specific issues you may encounter.

Q1: My reaction mixture is turning dark brown or black, and the yield of my desired benzothiazole is low. What's causing this?

A: The formation of dark, insoluble materials is a strong indication of the oxidation of your 2-aminothiophenol starting material. This precursor is highly susceptible to oxidation, which leads to the formation of disulfide-linked dimers and polymers, appearing as a tar-like substance in your reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidized Starting Material Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved by distillation or recrystallization to remove any existing disulfide impurities.
Presence of Atmospheric Oxygen Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
High Reaction Temperature Avoid excessively high temperatures, which can accelerate oxidation. Consider running the reaction at a lower temperature for a longer duration. Stepwise heating can also help control the reaction and minimize byproduct formation.
Harsh Oxidizing Conditions If an oxidant is necessary for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant if the reaction is carefully controlled.

Q2: I observe a significant amount of byproducts in my reaction, even when I try to control the conditions. How can I further minimize these?

A: The use of a reducing agent can help to keep the 2-aminothiophenol in its reduced, monomeric form. Sodium hydrosulfite (Na₂S₂O₄) has been shown to be effective in this context.

Frequently Asked Questions (FAQs)

Q3: What is the primary oxidation product of 2-aminothiophenol?

A: The primary oxidation product of 2-aminothiophenol is the corresponding disulfide, 2,2'-diaminodiphenyldisulfide. This dimerization is often followed by further polymerization, leading to the insoluble, dark-colored byproducts observed in the reaction.

Q4: Can I use other antioxidants besides sodium hydrosulfite?

A: While sodium hydrosulfite is a commonly cited reagent, other reducing agents could potentially be used. However, their compatibility with the overall reaction conditions must be carefully evaluated. The choice of antioxidant will depend on the specific synthetic route, including the solvent, catalyst, and other reactants involved.

Q5: How can I purify 2-aminothiophenol before use?

A: 2-Aminothiophenol is a liquid at room temperature and can be purified by vacuum distillation. Care should be taken to perform the distillation under an inert atmosphere to prevent oxidation during the purification process.

Data Presentation

The following table summarizes the yields of various 2-arylbenzothiazoles synthesized from 2-aminothiophenol and different benzaldehydes using sodium hydrosulfite. This data demonstrates the utility of this reagent in achieving moderate to good yields, likely by mitigating the oxidation of the 2-aminothiophenol starting material.

EntryAldehyde SubstituentProductYield (%)[1]
1H2-Phenylbenzothiazole75
24-OCH₃2-(4-Methoxyphenyl)benzothiazole82
34-CH₃2-(p-Tolyl)benzothiazole78
44-Cl2-(4-Chlorophenyl)benzothiazole72
54-NO₂2-(4-Nitrophenyl)benzothiazole51
62-Cl2-(2-Chlorophenyl)benzothiazole65
72-NO₂2-(2-Nitrophenyl)benzothiazole55
83-NO₂2-(3-Nitrophenyl)benzothiazole60
93-Br2-(3-Bromophenyl)benzothiazole70
103-OH2-(3-Hydroxyphenyl)benzothiazole68
112-OH2-(2-Hydroxyphenyl)benzothiazole58

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using Sodium Hydrosulfite [1]

This protocol describes a one-step condensation reaction of 2-aminothiophenol with various benzaldehydes using sodium hydrosulfite.

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and the desired benzaldehyde (1 equivalent).

  • Solvent Addition: Add a mixture of water and ethanol as the solvent.

  • Reagent Addition: Add sodium hydrosulfite (Na₂S₂O₄) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 12 hours.

  • Workup and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Yield in Benzothiazole Synthesis

Troubleshooting_Workflow start Low Yield or Dark Reaction Mixture check_oxidation Suspect Oxidation of 2-Aminothiophenol start->check_oxidation outcome_no_change Issue Persists start->outcome_no_change solution_inert_atm Use Inert Atmosphere (N2 or Ar) check_oxidation->solution_inert_atm Is the reaction exposed to air? solution_fresh_reagent Use Freshly Purified 2-Aminothiophenol check_oxidation->solution_fresh_reagent Is the starting material old or discolored? solution_antioxidant Add a Reducing Agent (e.g., Sodium Hydrosulfite) check_oxidation->solution_antioxidant Are byproducts still forming under inert conditions? solution_temp_control Optimize Reaction Temperature (Avoid Overheating) check_oxidation->solution_temp_control Is the reaction run at high temperature? outcome_improved Yield and Purity Improved solution_inert_atm->outcome_improved solution_fresh_reagent->outcome_improved solution_antioxidant->outcome_improved solution_temp_control->outcome_improved further_investigation Investigate Other Reaction Parameters (Catalyst, Solvent, etc.) outcome_improved->further_investigation outcome_no_change->further_investigation

Caption: Troubleshooting workflow for low yields in benzothiazole synthesis.

Diagram 2: Signaling Pathway of 2-Aminothiophenol Oxidation

Oxidation_Pathway cluster_main Oxidation Pathway cluster_prevention Prevention Strategies 2_ATP 2-Aminothiophenol (Monomer) Disulfide 2,2'-Diaminodiphenyldisulfide (Dimer) 2_ATP->Disulfide Oxidation (e.g., O2) Polymers Polymeric Byproducts (Tar-like) Disulfide->Polymers Further Oxidation/ Polymerization Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->2_ATP Prevents Oxidation Reducing_Agent Reducing Agent (e.g., Na2S2O4) Reducing_Agent->2_ATP Reduces Disulfide Back to Monomer

Caption: Oxidation pathway of 2-aminothiophenol and prevention strategies.

References

side reaction products in the synthesis of benzothiazolyl-thiophenamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing benzothiazolyl-thiophenamines. The following information addresses common issues, particularly focusing on the identification and mitigation of side reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiazolyl-thiophenamines?

A1: The primary synthetic routes involve cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods facilitate the formation of the crucial C-N bond between the benzothiazole and thiophene amine moieties. The choice between these methods often depends on the specific substrates, desired reaction conditions, and catalyst availability.

Q2: What are the typical side reactions observed during the synthesis of benzothiazolyl-thiophenamines?

A2: Side reactions can impact yield and purity. Common side products include homocoupling products of the starting materials (e.g., bi-benzothiazole or bi-thiophene species), and products from competing reactions like hydrodehalogenation of the aryl halide. In some cases, the starting materials may remain unreacted or decompose under the reaction conditions.

Q3: How can I minimize the formation of side products?

A3: Optimization of reaction parameters is key. This includes careful selection of the catalyst, ligand, base, and solvent. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative side reactions. Temperature and reaction time also play a significant role; prolonged reaction times or excessive temperatures can lead to increased byproduct formation.

Q4: What are the best practices for purifying the final benzothiazolyl-thiophenamine product?

A4: Column chromatography is the most common method for purifying the crude product. The choice of solvent system for chromatography will depend on the polarity of the target compound and the impurities. Recrystallization can also be an effective technique for obtaining highly pure material. It is advisable to use techniques like TLC or LC-MS to monitor the purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzothiazolyl-thiophenamines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate choice of ligand or base. 3. Poor quality of starting materials or solvents. 4. Reaction temperature is too low.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen different ligands and bases to find the optimal combination for your specific substrates. 3. Ensure starting materials are pure and solvents are anhydrous and degassed. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Presence of Significant Amounts of Homocoupling Products 1. Catalyst system promotes homocoupling. 2. Incorrect stoichiometry of reactants.1. Switch to a different ligand that is known to suppress homocoupling. 2. Use a slight excess of the amine coupling partner relative to the aryl halide.
Formation of Hydrodehalogenated Byproduct 1. Presence of a hydrogen source (e.g., water, protic solvent). 2. Certain catalyst/ligand combinations may favor this pathway.1. Ensure strictly anhydrous reaction conditions. 2. Experiment with different ligands or catalyst systems.
Incomplete Consumption of Starting Materials 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. 2. Add a fresh portion of the catalyst if deactivation is suspected.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of benzothiazolyl-thiophenamines via a cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Assemble Glassware reagents Weigh Starting Materials (Aryl Halide, Thiophenamine, Catalyst, Ligand, Base) start->reagents mix Combine Reagents in Solvent under Inert Atmosphere solvent Prepare Anhydrous, Degassed Solvent solvent->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of benzothiazolyl-thiophenamines.

Logical Relationship of Potential Side Reactions

The following diagram illustrates the relationship between the desired reaction and common side reactions.

side_reactions cluster_side_reactions Potential Side Reactions ArylHalide Benzothiazole Halide DesiredProduct Benzothiazolyl-thiophenamine (Desired Product) ArylHalide->DesiredProduct HomocouplingAryl Bi-benzothiazole ArylHalide->HomocouplingAryl Homocoupling Hydrodehalogenation Dehalogenated Benzothiazole ArylHalide->Hydrodehalogenation Hydrodehalogenation Amine Thiophenamine Amine->DesiredProduct HomocouplingAmine Azo-thiophene Amine->HomocouplingAmine Homocoupling

Caption: Relationship between the desired reaction and common side reactions.

improving the solubility of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for biological assays.

Troubleshooting Guide

Issue: Compound Precipitation Observed Upon Dilution in Aqueous Buffer

Possible Cause: The low aqueous solubility of this compound can lead to precipitation when the DMSO stock solution is diluted into an aqueous assay buffer.

Solutions:

  • Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration in the assay should be kept to a minimum to avoid artifacts. Test the tolerance of your assay to a range of DMSO concentrations (e.g., 0.1% to 1%) to find the highest concentration that does not affect the biological system.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the compound in solution. It is crucial to perform a vehicle control to ensure the surfactant itself does not interfere with the assay.

  • Employ Cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds, increasing their aqueous solubility.[1][2][3][4]

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. The pKa of the 2-amino group on the thiophene ring suggests that the compound's solubility may be increased in acidic conditions. However, the stability of the compound and the optimal pH for the biological assay must be considered.

  • Sonication: Brief sonication after dilution can help to disperse precipitated particles and promote dissolution.[1]

Issue: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Poor solubility can lead to an unknown and variable concentration of the compound in solution, resulting in inconsistent biological activity.[1][5]

Solutions:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay under your specific experimental conditions to understand the concentration at which the compound begins to precipitate.[6][7]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution directly into the assay medium to minimize localized high concentrations that can trigger precipitation.[1]

  • Pre-incubation and Mixing: Ensure thorough mixing and a brief pre-incubation period after adding the compound to the assay buffer to allow for equilibration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.[8] It is recommended to start with a 10 mM stock solution and store it at -20°C.

Q2: How can I determine the aqueous solubility of this compound?

A2: The shake-flask method is a reliable technique for determining thermodynamic solubility.[5] For a quicker assessment relevant to assay conditions, a kinetic solubility assay is recommended.[6][7]

Q3: Can I use ethanol as a co-solvent?

A3: While ethanol can be used as a co-solvent, DMSO is generally preferred for its ability to dissolve a wider range of compounds at higher concentrations.[8] If you use ethanol, it is important to determine the tolerance of your assay to the final ethanol concentration.

Q4: My compound is active in a biochemical assay but not in a cell-based assay. Could this be a solubility issue?

A4: Yes, this discrepancy can be due to poor solubility in the cell culture medium, leading to a lower effective concentration of the compound reaching the cells.[5] Additionally, poor cell permeability could also be a factor. Consider using formulation strategies like cyclodextrin complexation to improve bioavailability in cell-based assays.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)Temperature (°C)
Water (pH 7.4)< 125
Phosphate-Buffered Saline (PBS)< 125
DMSO> 20,00025
Ethanol50025
10% DMSO in PBS1025
1% Tween-20 in PBS2525
10 mM HP-β-Cyclodextrin in PBS5025

Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)

pHSolubility (µg/mL)Buffer System
5.05Acetate
6.02Phosphate
7.4< 1Phosphate
8.0< 1Tris

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Mix thoroughly by shaking the plate for 10 minutes at room temperature.

  • Measure the turbidity by reading the absorbance at a wavelength of 620 nm using a plate reader.

  • Identify the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 30% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add the solid compound or a concentrated DMSO stock to the HP-β-CD solution to achieve the target concentration.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture for 10-15 minutes to aid in dissolution and complexation.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start Start: Weigh Compound stock Prepare 10 mM Stock in 100% DMSO start->stock serial_dmso Serial Dilution in DMSO stock->serial_dmso dilute_buffer Dilute into Assay Buffer (Final DMSO <= 1%) serial_dmso->dilute_buffer add_to_cells Add to Cells/Enzyme dilute_buffer->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Assay Readout incubate->readout precipitation Precipitation? readout->precipitation solubility_enhancement Apply Solubility Enhancement Technique (e.g., Cyclodextrin, Surfactant) precipitation->solubility_enhancement Yes data_analysis Data Analysis precipitation->data_analysis No retest Re-test in Assay solubility_enhancement->retest retest->dilute_buffer signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound 3-(1,3-Benzothiazol-2-yl)- 4-methylthiophen-2-amine Compound->PI3K Inhibits

References

Technical Support Center: Optimizing the Gewald Synthesis of Polysubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the Gewald three-component reaction for synthesizing 2-aminothiophenes.

Troubleshooting Guide

This section addresses common problems encountered during the Gewald synthesis in a question-and-answer format, offering specific troubleshooting steps.

Q1: I am observing a low or no yield of my desired 2-aminothiophene product. What are the primary factors to investigate?

A low product yield in the Gewald reaction can originate from several stages of the one-pot synthesis. The most critical initial step is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot proceed.

Here are the possible causes and solutions, categorized by the reaction stage:

Issue: Inefficient Initial Condensation

  • Poor Starting Material Quality: Ensure the carbonyl compound (ketone or aldehyde) is free from impurities and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]

  • Base Selection: The choice of base is critical. For less reactive or sterically hindered ketones, a stronger base may be required. Common bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[2] Consider screening different bases to find the optimal one for your specific substrates.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[2]

Issue: Poor Sulfur Addition and Cyclization

  • Suboptimal Temperature: The reaction temperature affects both sulfur's reactivity and the rate of cyclization. While some reactions work at room temperature, others require heating, typically to 40-60 °C.[1][2] Excessively high temperatures can lead to side reactions. It is advisable to screen a range of temperatures to find the optimum for your system.[1]

  • Poor Sulfur Solubility: Elemental sulfur must be sufficiently soluble in the reaction medium. Polar solvents like ethanol, methanol, or DMF are commonly used to enhance the solubility and reactivity of sulfur.[1][2]

  • Incorrect Stoichiometry: Ensure that all reagents, especially sulfur (typically 1.1 equivalents), are measured accurately and that the starting materials are pure and dry.[1][2]

Issue: Competing Side Reactions

  • Dimerization/Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation, which competes with the desired cyclization pathway.[1] This is particularly problematic under certain conditions. Adjusting reactant concentrations, the rate of reagent addition, or the solvent may help minimize these side reactions.[1][2]

  • Steric Hindrance: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first isolated before reacting it with sulfur and base, can be more effective.[2]

Q2: My reaction mixture is complex and contains significant byproducts. How can I identify and mitigate them?

A complex reaction mixture complicates purification and reduces the yield of the desired product. Common byproducts include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see the initial carbonyl and active methylene compounds. To address this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile indicates that the sulfur addition and cyclization steps are slow or incomplete. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for cyclization.[2]

  • Dimer of the Intermediate: As mentioned previously, the unsaturated nitrile can dimerize. Modifying reaction conditions such as temperature or reagent addition rate can help suppress this side reaction.[3] Using a biphasic system (THF/water) with an inorganic base like sodium bicarbonate has been shown to suppress dimer formation.[3]

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low or No Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of carbonyl + nitrile + base) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Screen bases (morpholine, piperidine) - Remove water (Dean-Stark) - Check starting material purity condensation_ok->optimize_condensation No check_cyclization Investigate Sulfur Addition & Cyclization condensation_ok->check_cyclization Yes optimize_condensation->check_condensation temp Optimize Temperature (Screen RT, 45°C, 70°C) check_cyclization->temp solvent Optimize Solvent (EtOH, MeOH, DMF, EtOH/H2O) check_cyclization->solvent stoichiometry Verify Stoichiometry (esp. Sulfur ~1.1 eq) check_cyclization->stoichiometry side_reactions Check for Side Reactions (Dimerization, Polymerization) temp->side_reactions solvent->side_reactions stoichiometry->side_reactions side_reactions_present Side Reactions Prevalent? side_reactions->side_reactions_present modify_conditions Modify Conditions: - Adjust reactant concentration - Slow reagent addition - Consider two-step protocol for hindered substrates side_reactions_present->modify_conditions Yes success Improved Yield side_reactions_present->success No modify_conditions->success

Troubleshooting workflow for low yield in Gewald synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[2] The mechanism proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between an active methylene compound (like an α-cyanoester or malononitrile) and a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[2][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[1] The exact mechanism of this step is not fully elucidated but is believed to be promoted by the base.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene product.[1][2][4]

G cluster_start Starting Materials Ketone Ketone / Aldehyde Intermediate α,β-Unsaturated Nitrile Ketone->Intermediate Knoevenagel-Cope Condensation Nitrile Active Methylene Nitrile Nitrile->Intermediate Knoevenagel-Cope Condensation Sulfur_Adduct Sulfur Adduct Intermediate Intermediate->Sulfur_Adduct Sulfur Addition Product 2-Aminothiophene Sulfur_Adduct->Product Cyclization & Tautomerization Base Base (e.g., Morpholine) Base->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Adduct

Simplified mechanism of the Gewald reaction.

Q2: Which solvents are best for the Gewald synthesis?

Polar solvents generally favor the reaction.[1] Ethanol, methanol, and DMF are commonly used as they enhance the condensation of intermediates with sulfur.[1] A study investigating various solvents found that a 9:1 mixture of ethanol and water provided the best results in their specific system.[1]

Q3: Can microwave irradiation improve the reaction?

Yes, microwave-assisted synthesis has been shown to be highly beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved product yields, especially for challenging substrates.[2][4][5]

Q4: Is it possible to run the reaction under solvent-free conditions?

Yes, solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or simply heating the neat reactants. These methods are advantageous from a green chemistry perspective and can simplify the workup procedure.[1]

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize quantitative data from various studies.

Table 1: Effect of Different Solvents on a Model Gewald Reaction (Data from a study using a piperidinium borate catalyst)[1]

SolventTime (min)Yield (%)
Ethanol/Water (9:1) 25 96
Ethanol2594
Methanol2592
Ethanol/Water (1:1)4588
Acetonitrile4574
DMSO2068
DMF2064
Water6062
Toluene6052

Table 2: Effect of Different Bases on Yield (Yields can be highly substrate-dependent. This table provides a general comparison.)

BaseTypical Amount (mol%)Relative EffectivenessReference
Morpholine10-150High[1][2]
Piperidine10-20High[2]
Triethylamine10-20Moderate to High[2][6]
Sodium Bicarbonate100 (1 equiv.)Effective (suppresses dimers)[3]
L-Proline20Effective (catalytic)[7]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis [1][2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 20-30 mL). Add the chosen base (e.g., morpholine, 10-20 mol% for catalytic use, or 1-1.5 equivalents).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated to 40-60 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol. If no solid forms, the solvent may be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis for Sterically Hindered Substrates [2]

Step A: Synthesis of the α,β-Unsaturated Nitrile

  • In a flask, combine the sterically hindered ketone (1 equivalent), the active methylene nitrile (1 equivalent), and a suitable base (e.g., piperidine) in a solvent like ethanol.

  • Stir the mixture, potentially with heating, until the starting materials are consumed (monitor by TLC).

  • Isolate the intermediate product through standard workup procedures (e.g., extraction or precipitation).

Step B: Cyclization to the Thiophene

  • Dissolve the isolated α,β-unsaturated nitrile intermediate (1 equivalent) in a suitable polar solvent (e.g., DMF or ethanol).

  • Add elemental sulfur (1.1 equivalents) and a base (e.g., triethylamine).

  • Stir the reaction at an optimized temperature (e.g., 50 °C) until the reaction is complete.

  • Isolate and purify the final 2-aminothiophene product as described in Protocol 1.

References

stability issues of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals. The information is based on established knowledge of related chemical structures, including benzothiazole and aminothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when dissolving this compound in DMSO?

A1: While specific stability data for this compound is limited, related benzothiazole and aminothiophene derivatives can exhibit instability in DMSO through several degradation pathways.[1][2] These include:

  • Oxidation: The sulfur atom in the thiophene or benzothiazole ring system can be susceptible to oxidation by DMSO, especially under elevated temperatures or exposure to light, forming S-oxides or S-dioxides.[1]

  • Hydrolysis: The presence of residual water in DMSO can lead to the hydrolysis of the amine group or other susceptible functional groups.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be exacerbated by the presence of DMSO.[1]

  • Dimerization/Cyclization: Some 2-aminothiazole derivatives have been observed to undergo dimerization or cyclization reactions in DMSO.[2]

Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A2: To maximize the long-term stability of this compound in DMSO, the following storage conditions are recommended based on best practices for similar compounds:[1][2]

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.Lower temperatures significantly slow down the rate of chemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.[1][3]
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.[1]
DMSO Quality Use high-purity, anhydrous (dry) DMSO.Minimizes water-mediated hydrolysis.[1][3]
Concentration Store at a higher concentration (e.g., 10 mM).Higher concentrations can sometimes improve compound stability.[1]
Freeze-Thaw Cycles Minimize freeze-thaw cycles.Repeated cycling can introduce moisture and accelerate degradation.[4] Prepare smaller aliquots for single use where possible.

Q3: How can I check the stability of my compound in a DMSO stock solution?

A3: Regular quality control is crucial. The stability of your compound can be assessed using various analytical techniques that can separate and quantify the parent compound from potential degradants.[3][5] Commonly used methods include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

A simple stability study would involve analyzing the purity of the stock solution at an initial time point and then periodically over time under its storage conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an assay. Compound degradation in the DMSO stock solution.1. Prepare a fresh stock solution from solid material. 2. Analyze the purity of the old stock solution using HPLC or LC-MS to check for degradation products. 3. Review storage conditions and handling procedures.
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation of the compound.1. Attempt to identify the structure of the degradation products by mass spectrometry. 2. Consider potential degradation pathways (oxidation, hydrolysis) to understand the instability. 3. Optimize storage conditions (e.g., use anhydrous DMSO, store under inert gas).
Color change of the DMSO stock solution. Decomposition of the compound. Some degradation products may be colored.[2]1. Discard the stock solution. 2. Prepare a fresh stock solution and implement stricter storage and handling protocols.
Precipitate forms in the stock solution upon thawing. Poor solubility at lower temperatures or compound degradation leading to less soluble products.1. Gently warm the solution and vortex to redissolve. 2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant for purity. 3. Consider storing at a lower concentration if solubility is an issue.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO

This protocol outlines a general procedure for evaluating the stability of this compound in DMSO over time.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials with inert-gas-lined caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the compound to prepare a stock solution at a desired concentration (e.g., 10 mM).

    • Dissolve the compound in the appropriate volume of anhydrous DMSO in a volumetric flask.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber vials, creating single-use aliquots to avoid freeze-thaw cycles.

    • If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • Time 0: Immediately after preparation, take one aliquot for initial analysis.

    • Subsequent Time Points: Analyze aliquots at regular intervals (e.g., 1 week, 1 month, 3 months, etc.).

  • Analytical Method (HPLC-UV/LC-MS):

    • Dilute a sample from the aliquot to a suitable concentration for analysis.

    • Inject the sample into the HPLC-UV or LC-MS system.

    • The method should be capable of separating the parent compound from potential impurities or degradants.

    • Determine the purity of the compound at each time point by measuring the peak area of the parent compound relative to the total peak area.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for each storage condition.

    • This will provide a stability profile and help determine the optimal storage conditions.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results or Loss of Activity check_stock Is the compound stock solution a potential cause? start->check_stock prepare_fresh Prepare fresh stock solution from solid. check_stock->prepare_fresh Yes no_degradation No degradation observed. Investigate other experimental parameters. check_stock->no_degradation No re_run_exp Re-run experiment with fresh stock. prepare_fresh->re_run_exp analyze_old Analyze old stock solution (HPLC, LC-MS). prepare_fresh->analyze_old problem_solved Problem Resolved re_run_exp->problem_solved degradation Degradation confirmed? analyze_old->degradation review_storage Review storage conditions: - Temperature - Light exposure - DMSO quality - Atmosphere degradation->review_storage Yes degradation->no_degradation No implement_changes Implement improved storage and handling protocols. review_storage->implement_changes

Caption: Troubleshooting workflow for suspected compound instability.

Degradation_Pathways Potential Degradation Pathways in DMSO cluster_conditions Contributing Factors compound This compound (in DMSO) oxidation Oxidation (S-Oxides) compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation dimerization Dimerization / Other Reactions compound->dimerization water Water (H₂O) water->hydrolysis oxygen Oxygen (O₂) / DMSO oxygen->oxidation light Light (hν) light->photodegradation temperature Elevated Temperature temperature->oxidation temperature->hydrolysis temperature->dimerization

Caption: Potential degradation pathways for the compound in DMSO.

References

troubleshooting inconsistent results in biological assays with 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide provides troubleshooting strategies for researchers using 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine. As publicly available data on this specific compound is limited, this guide is based on established principles for troubleshooting small molecule inhibitors and common issues associated with the benzothiazole and aminothiophene chemical scaffolds.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent challenge in biological assays and can arise from several factors:

  • Compound Stability: Thiazole-containing compounds can be unstable in stock solutions or aqueous assay buffers.[1] Degradation over time will result in a lower effective concentration of the active compound, leading to variable results.

  • Biological Variability: The physiological state of cells, including passage number, confluency, and metabolic activity, can significantly impact their response to a compound.[1]

  • Experimental Consistency: Minor variations in incubation times, reagent concentrations, and cell seeding densities can introduce significant variability.[1]

Q2: My compound shows promising activity in a primary screen, but I cannot reproduce the results in a secondary or orthogonal assay. Why might this be happening?

A2: This is a common scenario in drug discovery and often points towards the compound being a "false positive" or an assay artifact. Thiazole-containing molecules, particularly 2-aminothiazoles, are recognized as potential Pan-Assay Interference Compounds (PAINS).[1] This means they can interfere with assay technologies in a non-specific manner through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[1]

  • Assay Technology Interference: The compound may interfere with the assay readout itself. For instance, it could be colored, fluorescent, or capable of quenching a fluorescent signal, leading to erroneous results in absorbance or fluorescence-based assays.[1]

  • Chemical Reactivity: Some thiazole derivatives can be chemically reactive, leading to covalent modification of proteins or other components within the assay.[1]

Q3: How can I determine if this compound is forming aggregates in my assay?

A3: A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (typically at a final concentration of 0.01-0.1%), in your assay buffer.[1] If the inhibitory activity of your compound is substantially reduced in the presence of the detergent, it is highly probable that aggregation is the cause.

Q4: I am observing unexpected changes in cell morphology or signs of cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do?

A4: It is crucial to distinguish between a specific on-target effect, off-target effects, and general cytotoxicity.

  • Perform a Dose-Response and Time-Course Experiment: Use a wide range of compound concentrations (e.g., from nanomolar to micromolar) and evaluate the cells at multiple time points (e.g., 6, 12, 24, 48 hours).[2]

  • Use a Cytotoxicity Assay: Run a parallel assay to measure cell viability, such as an MTT or a neutral red uptake assay. This will help you determine the concentration at which the compound becomes toxic to the cells.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself.[2] The final concentration of the solvent should typically be kept at or below 0.1%.[2]

Troubleshooting Guide

Issue 1: Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution or assay plate.The compound has low solubility in the chosen solvent or aqueous buffer.1. Check Solubility: Determine the solubility of the compound in various solvents. Benzothiazoles are often soluble in DMSO or ethanol but may precipitate in aqueous solutions.[3] 2. Modify Stock Concentration: Prepare a more dilute stock solution. 3. Use of Surfactants: Consider the addition of a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the assay buffer to improve solubility.
Inconsistent results at higher concentrations.Compound is precipitating out of solution at higher test concentrations.1. Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation, which can scatter light and interfere with plate readings.[1] 2. Solubility Limit: Do not test the compound at concentrations above its known solubility limit in the final assay buffer.
Issue 2: Assay Interference
Symptom Possible Cause Suggested Solution
High background signal or quenched signal in fluorescence assays.The compound itself is fluorescent or quenches the fluorescent probe used in the assay.[1]1. Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer without cells or other reagents to determine its intrinsic fluorescence. 2. Use a Different Assay: If interference is confirmed, consider using an orthogonal assay with a different detection method (e.g., a luminescence or absorbance-based assay).
False positive in MTT or other redox-based viability assays.Thiazole-containing compounds can chemically reduce the MTT reagent, leading to a false signal of increased cell viability.[1]1. Cell-Free Control: Run a control plate with your compound and the MTT reagent in cell-free media to check for direct chemical reduction.[1] 2. Alternative Viability Assay: Use a non-redox-based viability assay, such as CellTiter-Glo® (luminescence) or a crystal violet staining assay.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol is used to determine if the compound forms aggregates in solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the final desired concentration in the assay buffer. It is important to also prepare a buffer-only control and a buffer with DMSO control.

  • DLS Measurement:

    • Transfer the samples to a suitable cuvette for DLS analysis.

    • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

    • Perform DLS measurements to determine the size distribution of particles in the solution.

  • Data Analysis:

    • Analyze the DLS data to identify the presence of any large particles (typically >100 nm in diameter), which would be indicative of compound aggregation.

Protocol 2: Counter-Screen for PAINS Liability (MTT Reduction)

This protocol helps determine if the compound directly interferes with a redox-based assay.

  • Plate Setup:

    • Use a 96-well clear-bottom plate.

    • Add cell culture medium without cells to all wells.

    • Prepare a serial dilution of this compound in the medium. Also include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate under the same conditions as your primary cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • MTT Addition:

    • Add MTT reagent to each well at the same final concentration used in your viability assay.

    • Incubate for 1-4 hours.

  • Solubilization and Readout:

    • Add solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis:

    • An increase in absorbance in the compound-treated wells compared to the vehicle control indicates direct reduction of MTT by the compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_basics Verify Experimental Parameters (Concentration, Incubation Time, Cell Density) start->check_basics check_compound Assess Compound Properties check_basics->check_compound solubility Is Compound Soluble? check_compound->solubility stability Is Compound Stable? solubility->stability Yes optimize_assay Optimize Assay Conditions (e.g., lower concentration) solubility->optimize_assay No aggregation Does Compound Aggregate? (Test with Detergent) stability->aggregation Yes stability->optimize_assay No pains Is it a PAINS candidate? aggregation->pains No orthogonal_assay Use Orthogonal Assay aggregation->orthogonal_assay Yes assay_interference Does it interfere with assay readout? pains->assay_interference cytotoxicity Is it cytotoxic at test concentration? assay_interference->cytotoxicity No assay_interference->orthogonal_assay Yes cytotoxicity->optimize_assay Yes end Valid Result cytotoxicity->end No optimize_assay->end orthogonal_assay->end

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

G cluster_pathway Hypothetical Signaling Pathway Modulation compound 3-(1,3-Benzothiazol-2-yl) -4-methylthiophen-2-amine target_protein Target Protein (e.g., Kinase, Receptor) compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activation downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Activation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

References

Technical Support Center: Scale-up Synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in multi-component reactions like the probable Gewald synthesis of the target molecule. The problem can often be traced back to suboptimal reaction conditions or the quality of starting materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.[1] Ensure the chosen base (e.g., morpholine, piperidine, triethylamine) is appropriate for the substrates.[2] Consider using a Dean-Stark apparatus to remove water, which can inhibit the reaction.[2]
Poor Sulfur Solubility or Reactivity Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[2] Gentle heating (40-60 °C) can enhance sulfur's reactivity, but avoid excessive heat to prevent side reactions.[2]
Steric Hindrance For sterically hindered starting materials, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[2]
Incorrect Stoichiometry Ensure all starting materials are pure and dry. Precisely measure all reagents according to the optimized protocol.[2]
Runaway Reactions Runaway reactions can be a challenge during scale-up. Generating safety data at a lab scale can help in designing appropriate hardware for pilot or commercial scale batches, leading to safer operations.[3]
Issue 2: Formation of Impurities and Byproducts

The presence of significant amounts of byproducts can complicate the purification process and reduce the overall yield.

Possible Byproducts and Mitigation Strategies:

Possible Byproduct Mitigation Strategy
Unreacted Starting Materials Increase the reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[2]
Knoevenagel-Cope Intermediate If the sulfur addition and cyclization are slow, the α,β-unsaturated nitrile intermediate may accumulate. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
Dimerization or Polymerization Starting materials or intermediates can sometimes undergo self-condensation. To minimize this, adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[2]
Impurity Amplification Minor side reactions at a small scale can become significant during scale-up.[4] Careful monitoring and process control are crucial.
Issue 3: Challenges in Product Isolation and Purification

Difficulty in isolating the pure product from the crude reaction mixture is a frequent hurdle.

Troubleshooting Purification:

Problem Suggested Solution
Product Precipitation If a precipitate forms upon cooling the reaction mixture, it can be collected by filtration and washed with a cold solvent like ethanol.[2]
Oily Product If the product separates as an oil, try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or changing the solvent system.
Column Chromatography Issues If using column chromatography for purification, screen different solvent systems to achieve good separation. Ensure the crude product is sufficiently dry before loading it onto the column.
Crystal Form Changes Be aware that new crystal forms can appear during scale-up, which may affect filtration and drying.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for the scale-up of this compound?

A1: A multi-step synthesis is the most probable route. A common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[6] This would likely involve the reaction of a benzothiazole-containing starting material with an active methylene compound and elemental sulfur in the presence of a base.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include temperature, mixing efficiency, reaction time, and the rate of reagent addition.[3] Thermal gradients and inefficient mixing are common challenges when moving from a lab scale to a larger production scale and can significantly impact yield and purity.[4]

Q3: Are there any green or more sustainable synthesis methods available?

A3: Yes, several green methodologies for 2-aminothiophene synthesis have been developed. These include using water as a solvent, catalyst-free conditions with ultrasound activation, and solvent-free ball-milling techniques.[6][7][8] These methods can offer high yields, shorter reaction times, and a reduced environmental impact.[7]

Q4: How can I improve the yield of my reaction?

A4: To improve the yield, you can:

  • Optimize the reaction conditions, including the choice of base, solvent, and temperature.[2]

  • Ensure the purity of your starting materials.[2]

  • Consider alternative methods like microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[9]

Q5: What are the safety considerations for this synthesis?

A5: The synthesis may involve flammable solvents and potentially toxic reagents. It is crucial to conduct a thorough risk assessment before starting any experiment. Ensure proper ventilation and use appropriate personal protective equipment (PPE). Be particularly cautious about potential runaway reactions during scale-up, as exothermic processes can be harder to control in larger vessels.[3]

Experimental Protocols

Proposed Synthesis of this compound via a Modified Gewald Reaction

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile

This intermediate can be synthesized through various reported methods, often involving the reaction of 2-chlorobenzothiazole with a cyanide source.

Step 2: Gewald Reaction to form this compound

  • To a solution of 2-(1,3-Benzothiazol-2-yl)acetonitrile (1 equivalent) and propan-2-one (1.2 equivalents) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like morpholine or triethylamine (0.1-0.2 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.[2]

  • If no solid forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Final Product A 2-Chlorobenzothiazole F Step 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile A->F B Cyanide Source B->F C Propan-2-one G Step 2: Gewald Reaction C->G D Sulfur D->G E Base (e.g., Morpholine) E->G F->G H Purification (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Caption: Proposed workflow for the synthesis of the target compound.

Gewald Reaction Mechanism

G A Ketone/Aldehyde + Active Methylene Nitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile (Intermediate) B->C D Sulfur Addition C->D + Sulfur E Thiolate Intermediate D->E F Cyclization E->F G Tautomerization F->G H 2-Aminothiophene Product G->H

Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.

References

catalyst selection for the synthesis of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzothiazoles?

A1: The most prevalent methods involve the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound or the intramolecular cyclization of N-arylthioureas.[1][2][3] Key approaches include:

  • Condensation with Aldehydes or Ketones: This is a widely used, often one-pot method where 2-aminothiophenol reacts with an aldehyde or ketone in the presence of a catalyst.[1][2]

  • Condensation with Carboxylic Acids or Acyl Chlorides: This method is also common and can be performed under various conditions, including microwave irradiation or using catalysts like silica-supported sodium hydrogen sulfate.[4]

  • Intramolecular Cyclization of N-arylthioureas: This approach utilizes transition metal catalysts like RuCl₃, Pd(OAc)₂, or Ni(II) salts for the oxidative coupling of N-arylthioureas.[5]

  • Reaction with β-Diketones: Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones.[6]

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection depends on several factors, including the specific synthetic route, desired reaction conditions (e.g., temperature, solvent), and the electronic properties of the substituents on your starting materials. A general guide is as follows:

  • For Condensation of 2-aminothiophenol with Aldehydes: A wide range of catalysts can be used, from simple acid/oxidant systems like H₂O₂/HCl to heterogeneous catalysts like ZnO-beta Zeolite for easier workup.[1][7] For green chemistry approaches, commercial laccases or even catalyst-free systems under visible light have been reported.[1]

  • For Intramolecular Cyclization of N-arylthioureas: Transition metals are typically required. RuCl₃, Pd(OAc)₂, and Ni(II) salts have all been shown to be effective.[5] Ni(II) salts can be a more cost-effective and less toxic option.[5]

  • For Reactions with Halogenated Precursors: If starting with 2-haloanilines, copper catalysts like CuO are effective for reactions with dithiocarbamates, while more robust catalysts like Pd(PPh₃)₄ may be needed for less reactive chloro-substituted anilines.[5]

Q3: What are some "green" or environmentally friendly catalyst options?

A3: There is a growing focus on green chemistry for benzothiazole synthesis. Some options include:

  • Heterogeneous Catalysts: Catalysts like ZnO-beta Zeolite and SnP₂O₇ can often be recovered and reused.[1][7]

  • Organocatalysts: Maltose and citric acid have been used as neutral, environmentally benign catalysts.[8]

  • Biocatalysts: Commercial laccases have been successfully employed for the condensation of 2-aminothiophenol with aldehydes at room temperature.[1]

  • Catalyst-Free and Solvent-Free Conditions: Some syntheses can be achieved without a catalyst, for example, by using microwave or ultrasound irradiation.[9] Glycerol has also been used as a green, catalyst-free solvent.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Supporting Evidence/Citations
Inactive Catalyst or Reagents - Ensure the catalyst has not expired and has been stored correctly. - Use fresh, high-purity starting materials. Impurities can inhibit the reaction.General laboratory best practices.[10]
Incorrect Reaction Temperature - Optimize the reaction temperature. Some methods require heating (reflux), while others proceed at room temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimum.Different protocols specify a range of temperatures from room temperature to 140°C.[1][11][12]
Insufficient Reaction Time - Monitor the reaction by TLC to determine when the starting materials have been consumed and the product is no longer forming.Reaction times can vary from minutes to over 20 hours depending on the method.[1][12]
Inappropriate Catalyst for Substrate - Consider the electronic nature of your substituents. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aldehyde or 2-aminothiophenol can affect reaction rates and may require a different catalyst.Some catalysts show higher yields with EDGs, while others favor EWGs.[11]
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps Supporting Evidence/Citations
Over-oxidation - If using an oxidizing agent (e.g., H₂O₂), carefully control the stoichiometry. Use the minimum effective amount.Over-oxidation can lead to unwanted byproducts.[10]
Incomplete Cyclization - Ensure the catalyst is appropriate for promoting the cyclization step. - The intermediate benzothiazoline may be isolable if the oxidation step is inefficient. Some protocols use a separate oxidation step.In some cases, the intermediate can be a major side product.[3]
Polymerization of Starting Materials - Optimize the reaction concentration. Running the reaction at a lower concentration can sometimes minimize polymerization.A common issue with reactive starting materials.[10]
Problem 3: Difficulty in Product Isolation
Potential Cause Troubleshooting Steps Supporting Evidence/Citations
Product is Soluble in the Reaction Solvent - If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.Standard purification technique.[10]
Formation of an Emulsion during Workup - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for separating layers.Common issue during aqueous workups.[10]
Need for Column Chromatography - If simple precipitation or recrystallization is insufficient, purification by column chromatography may be necessary.Many protocols report the use of column chromatography for final purification.[9][11]

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Condensation of 2-Aminothiophenol with Benzaldehyde Derivatives

CatalystSolventTemperature (°C)TimeYield (%)NotesCitation(s)
H₂O₂/HClEthanolRoom Temp1 h~85-94A simple and efficient system.[1][4][11]
ZnO-beta ZeoliteEthanolReflux2-4 h~83-98Heterogeneous, reusable catalyst.[7][11]
SnP₂O₇Not specifiedNot specified8-35 min87-95Reusable heterogeneous catalyst.[1]
Commercial LaccaseNot specifiedRoom TempNot specifiedGood to ExcellentGreen, biocatalytic approach.[1][2]
NH₄ClMethanol/WaterRoom Temp1 hHighActivates the aldehyde.[1]
TsOH·H₂OAcetonitrile8016 h~85-92Brønsted acid catalyst for reaction with β-diketones.[6]
None (Ultrasound)Solvent-freeRoom Temp20 min65-83Catalyst- and solvent-free method.[9]
None (Visible Light)Not specifiedNot specified6 hNot specifiedAdditive- and transition-metal-free.[1]

Table 2: Comparison of Catalysts for Intramolecular Cyclization of N-Arylthioureas

CatalystYield (%)NotesCitation(s)
RuCl₃up to 91Effective for oxidative coupling.[5]
Pd(OAc)₂up to 93Used for N-aryl-N',N'-dialkylthioureas.[5]
Ni(II) saltsup to 95Cheaper and less toxic alternative to Palladium.[5]

Experimental Protocols

1. General Procedure for H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles

This protocol is adapted from the work of Guo and co-authors.[1][4][11]

  • To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) and aromatic aldehyde (1 mmol) in ethanol, add 30% H₂O₂ (6 mmol).

  • Stir the mixture at room temperature and add concentrated HCl (3 mmol) dropwise.

  • Continue stirring at room temperature for the time indicated by TLC monitoring (typically 1 hour).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

2. General Procedure for Ni(II)-Catalyzed Intramolecular Cyclization

This protocol is based on the general principles for transition-metal-catalyzed cyclization of N-arylthioureas.[5]

  • In a reaction vessel, dissolve the substituted N-arylthiourea (1 mmol) in a suitable solvent (e.g., DMF or DMSO).

  • Add the Ni(II) salt catalyst (e.g., NiCl₂, 5-10 mol%).

  • Add any necessary co-reagents or oxidants as specified in the relevant literature.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine 2-Aminothiophenol and Aldehyde in Solvent B 2. Add Catalyst A->B C 3. Stir at Optimized Temperature B->C D 4. Monitor by TLC C->D E 5. Quench Reaction (e.g., add water) D->E F 6. Isolate Crude Product (Filtration/Extraction) E->F G 7. Recrystallization or Column Chromatography F->G H Pure Substituted Benzothiazole G->H

Caption: General experimental workflow for benzothiazole synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start problem Low or No Yield? start->problem cause1 Inactive Catalyst/ Reagents problem->cause1 Yes cause2 Incorrect Temp./ Time problem->cause2 Yes cause3 Wrong Catalyst for Substrate problem->cause3 Yes success Successful Synthesis problem->success No sol1 Use Fresh Materials cause1->sol1 sol2 Optimize Conditions (Monitor by TLC) cause2->sol2 sol3 Screen Different Catalysts cause3->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: Troubleshooting logic for low-yield benzothiazole synthesis.

References

Validation & Comparative

Comparative Analysis of the Anticancer Potential of Benzothiazole-Thiophene Analogs and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of novel benzothiazole-thiophene derivatives in comparison to standard anticancer drugs, supported by experimental data and pathway visualizations.

Comparative In Vitro Cytotoxicity

The antitumor potential of various benzothiazole derivatives, including those containing a thiophene ring, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes the IC50 values for representative benzothiazole-thiophene analogs and standard anticancer drugs.

Compound/DrugCancer Cell LineIC50Reference
Benzothiazole-Thiophene Analogs
Diamidino-substituted thiophene based BTAMiaPaCa-2, MCF-7Strong antiproliferative effects[1]
Imidazolinyl-substituted thiophene based BTAMiaPaCa-2, MCF-7Strong antiproliferative effects[1]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3, LNCaP19.9 ± 1.17 µg/mL, 11.2 ± 0.79 µg/mL[1]
Standard Anticancer Drugs
DoxorubicinHeLa, COS-72.05 µM, 3.04 µM[4]
DoxorubicinT47D202.37 ± 3.99 nM[5]
CisplatinVariousRanges from 3.3 to 58 µM[6]
Paclitaxel8 Human Tumor Lines2.5 to 7.5 nM[7]
PaclitaxelT47D1577.2 ± 115.3 nM[5]

Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, exposure time, and assay used.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is typically performed using standardized in vitro assays.

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., benzothiazole-thiophene analogs) or a standard drug (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for drug development.

Established Anticancer Drugs

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[4][8]

Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to DNA cross-linking, which subsequently triggers DNA damage responses and induces apoptosis.[10][11]

Paclitaxel: Paclitaxel is a mitotic inhibitor that stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately leads to apoptotic cell death.[7][][13]

Benzothiazole Derivatives

The anticancer mechanisms of benzothiazole derivatives are diverse and depend on their specific chemical structures. Many derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[2][14] Some of the key mechanisms include:

  • Induction of Apoptosis: Many benzothiazole compounds trigger the apoptotic cascade.[9]

  • Tyrosine Kinase Inhibition: Certain derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[14]

  • Topoisomerase Inhibition: Some benzothiazole analogs have been found to inhibit topoisomerases, similar to the mechanism of doxorubicin.[14]

  • Reactive Oxygen Species (ROS) Activation: The generation of ROS can lead to oxidative stress and trigger apoptosis.[14]

Visualizing Experimental and Biological Processes

Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in cancer drug evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add varying concentrations of test compounds seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 values read->calculate

Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage (Doxorubicin, Cisplatin) mito Mitochondria dna_damage->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzothiazole Benzothiazole Derivatives benzothiazole->mito Induce Apoptosis benzothiazole->caspase3

Caption: Simplified overview of apoptotic signaling pathways induced by anticancer agents.

References

Comparative Efficacy Analysis: 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine versus Standard of Care in Non-Small Cell Lung Cancer (NSCLC) Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo efficacy data for the specific compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is not currently available in published literature. This guide provides a comparative framework based on a closely related benzothiazole derivative with demonstrated in vitro anti-cancer activity against Non-Small Cell Lung Cancer (NSCLC) cells, and the established standard of care, cisplatin, for which extensive in vivo data exists. This document is intended to serve as a guide for designing and evaluating future in vivo studies.

Introduction

Benzothiazole derivatives have emerged as a promising class of compounds in oncology, exhibiting a wide range of biological activities, including potent anti-tumor effects.[1][2][3][4] The novel compound, this compound, incorporates both the benzothiazole and thiophene scaffolds, moieties known for their pharmacological activities. This guide provides a comparative overview of the potential in vivo efficacy of a representative benzothiazole derivative against the current standard of care for NSCLC, cisplatin, in preclinical xenograft models.

Compound Profiles
FeatureRepresentative Benzothiazole DerivativeStandard of Care: Cisplatin
Compound Name 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)Cis-diamminedichloroplatinum(II)
Therapeutic Class Investigational Anticancer AgentPlatinum-based Chemotherapeutic Agent
Reported MOA Inhibition of AKT and ERK signaling pathways, induction of apoptosis, and cell cycle arrest.[5][6]Induces DNA damage by forming intra- and inter-strand crosslinks, leading to cell cycle arrest and apoptosis.[7][8][9]
Target Indication Non-Small Cell Lung Cancer (NSCLC) (based on in vitro data)Broad-spectrum, including NSCLC, ovarian, bladder, and testicular cancers.
Preclinical Efficacy Data (Hypothetical and Published)

The following table summarizes published in vitro data for the representative benzothiazole and established in vivo data for cisplatin in NSCLC models. A hypothetical in vivo efficacy endpoint for the benzothiazole derivative is included to guide future experimental design.

ParameterRepresentative Benzothiazole Derivative (Compound B7)Standard of Care: Cisplatin
Cell Line A549 (Human Non-Small Cell Lung Cancer)A549 (Human Non-Small Cell Lung Cancer)
In Vitro IC50 Significant inhibition of proliferation reported.[5][6]Dose-dependent cytotoxicity observed.[10]
In Vivo Model Athymic Nude Mice with A549 Xenografts (Proposed)Athymic Nude Mice with A549 Xenografts
Dosage (Hypothetical/Published) To be determined in dose-escalation studies~2.5 - 5 mg/kg, administered intraperitoneally.[11][12]
Tumor Growth Inhibition (TGI) Hypothetical: >50% at a well-tolerated doseSignificant tumor growth inhibition reported.[13]
Mechanism of Action Markers Decreased phosphorylation of AKT and ERK.[5][6]Increased DNA damage markers (e.g., γH2AX), apoptosis markers (e.g., cleaved caspase-3).

Experimental Protocols

A549 Xenograft Model for In Vivo Efficacy Studies

This protocol describes a standard method for establishing and utilizing a human NSCLC xenograft model in mice to evaluate the anti-tumor efficacy of investigational compounds and standards of care.[11][14][15][16]

1. Cell Culture:

  • A549 human non-small cell lung cancer cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

  • Athymic BALB/c nude or SCID mice (female, 6-8 weeks old) are used.

  • Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.

  • All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Implantation:

  • A549 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Each mouse is subcutaneously injected with 100-120 µL of the cell suspension (containing 1-2 million cells) into the right flank.[14]

4. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring the tumor dimensions with digital calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • The investigational benzothiazole derivative (dissolved in an appropriate vehicle) is administered according to a predetermined schedule (e.g., daily, intraperitoneally).

  • The standard of care, cisplatin (e.g., 2.5 mg/kg), is administered intraperitoneally every other day.[11]

  • The control group receives the vehicle alone.

  • Animal body weight and general health are monitored throughout the study.

5. Efficacy Endpoints:

  • The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.

  • Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Signaling_Pathways Comparative Signaling Pathways of Anticancer Action cluster_0 Benzothiazole Derivative Action cluster_1 Cisplatin Action BZ Benzothiazole Derivative PI3K PI3K BZ->PI3K Inhibits RAF RAF BZ->RAF Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinks Damage DNA Damage DNA->Damage Induces p53 p53 Damage->p53 Activates Apoptosis Apoptosis Damage->Apoptosis p53->Apoptosis Induces

Caption: Mechanisms of action for benzothiazole derivatives and cisplatin.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_groups Treatment Groups A549_Culture 1. A549 Cell Culture Implantation 2. Subcutaneous Implantation in Mice A549_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Vehicle Vehicle Control Test_Compound Benzothiazole Derivative SoC Cisplatin Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for a preclinical in vivo efficacy study.

References

comparing the kinase inhibitory profile of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine to other benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Kinase Inhibitory Profiles of Benzothiazole Derivatives

Kinase Inhibition Profile of Benzothiazole Derivatives

The kinase inhibitory activity of benzothiazole derivatives is diverse, with different analogs exhibiting potency and selectivity against various kinases. This section summarizes the inhibitory profiles of selected benzothiazole-containing compounds against their respective kinase targets. A structurally related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderate inhibitor of cyclin-dependent kinase 5 (Cdk5), suggesting that the benzothiazol-thiophene core can indeed be a viable scaffold for kinase inhibition[1].

For a broader comparison, the inhibitory activities of other notable benzothiazole derivatives are presented in the table below. These compounds target a range of kinases, including those involved in cell cycle regulation, signal transduction, and angiogenesis.

CompoundTarget Kinase(s)IC50 (µM)Reference Compound (IC50, µM)
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCdk5/p25Moderately PotentNot specified
AS601245 (1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile)JNKNot specifiedNot specified
Benzothiazole derivative 4f (bearing a 1,3,4-thiadiazole moiety)VEGFR-2 / BRAF0.071 / 0.194Sorafenib (0.069 / 0.171)
N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)ureaGSK-3β0.140AR-A014418 (0.330)

Structure-Activity Relationship (SAR) Insights

The broad spectrum of kinase targets for benzothiazole derivatives underscores the versatility of this scaffold. The nature and position of substituents on the benzothiazole ring system play a crucial role in determining both the potency and selectivity of inhibition. For instance, the addition of a 1,3,4-thiadiazole moiety to the benzothiazole core has yielded potent dual inhibitors of VEGFR-2 and BRAF kinases[2][3]. Similarly, substitutions at the 2-position of the benzothiazole ring have been explored to develop inhibitors of various kinases, including JNK and GSK-3β[4][5]. The thiophene ring in the compound of interest, 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, likely serves as a key pharmacophoric element that can be further functionalized to modulate kinase affinity and selectivity.

Signaling Pathway Context: The MAPK/ERK Pathway

Many benzothiazole derivatives exert their effects by modulating key signaling pathways implicated in cell proliferation, survival, and differentiation. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the ERK pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-cancer drug development.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Methodologies

The determination of a compound's kinase inhibitory profile relies on robust and reproducible experimental assays. A common method employed is the in vitro kinase activity assay, which measures the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor.

General Workflow for a Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay, from compound preparation to data analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CompoundPrep Compound Serial Dilution ReactionSetup Incubate Kinase with Compound CompoundPrep->ReactionSetup ReagentPrep Prepare Kinase, Substrate, ATP ReagentPrep->ReactionSetup ReactionStart Initiate Reaction with ATP/Substrate ReactionSetup->ReactionStart ReactionIncubation Incubate at Optimal Temperature ReactionStart->ReactionIncubation ReactionStop Stop Reaction ReactionIncubation->ReactionStop Detection Measure Signal (e.g., Luminescence) ReactionStop->Detection DataAnalysis Plot Dose-Response Curve Detection->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: General workflow of an in vitro kinase inhibition assay.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In the wells of a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (for control wells).

    • Add the kinase enzyme diluted in kinase assay buffer to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP in kinase assay buffer.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

This comparative guide highlights the potential of the benzothiazole scaffold in the design of kinase inhibitors. While further experimental validation is required to elucidate the specific kinase inhibitory profile of this compound, the analysis of its structural analogs provides a strong foundation for future research and development in this area.

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific cross-reactivity studies for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine are not publicly available. This guide, therefore, provides a comprehensive framework for evaluating the cross-reactivity of this compound. It includes established experimental protocols and data presentation formats, drawing comparisons with the broader class of benzothiazole derivatives, which are known to interact with a wide array of biological targets.

The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This versatility arises from its ability to interact with various biological targets, which also implies a potential for off-target interactions or cross-reactivity. A thorough understanding of a compound's selectivity is crucial for its development as a safe and effective therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals interested in assessing the target selectivity and potential off-target effects of this compound and related compounds.

Potential Target Families for Benzothiazole Derivatives

Given the broad bioactivity of benzothiazole derivatives, a cross-reactivity assessment for this compound should consider several key protein families:

  • Protein Kinases: Many benzothiazole-containing molecules are potent kinase inhibitors.[1][3] Cross-reactivity profiling across the human kinome is essential to determine selectivity and identify potential off-target kinase-mediated effects.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-target liabilities for many small molecules.[4][5]

  • Ion Channels: Interaction with ion channels, such as hERG, can lead to significant safety concerns, including cardiotoxicity.[6][7]

  • Nuclear Receptors and Other Enzymes: Benzothiazole derivatives have also been reported to interact with various other enzymes and receptors.[2]

Experimental Protocols for Cross-Reactivity Profiling

A systematic approach to cross-reactivity profiling involves a tiered screening cascade. An initial broad panel screen can identify potential off-target interactions, which can then be confirmed and characterized in more detail using dose-response studies.

Workflow for Cross-Reactivity Profiling

The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Dose-Response & Confirmation cluster_3 Phase 4: Functional Validation Compound Test Compound (e.g., this compound) Screening Broad Panel Screening (Single High Concentration) Compound->Screening 10 µM Data_Analysis Data Analysis (% Inhibition) Screening->Data_Analysis Hit_Identification Hit Identification (Inhibition > 50%) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assays (IC50/Ki Determination) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile Cell_Assays Cell-Based Functional Assays Selectivity_Profile->Cell_Assays SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Phosphorylates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

References

comparative analysis of substituted thiophene-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Substituted Thiophene-Benzothiazole Derivatives for Researchers and Drug Development Professionals

Substituted thiophene-benzothiazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities and intriguing photophysical properties. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and professionals in drug development and materials science.

Biological Activities: A Comparative Overview

Thiophene-benzothiazole derivatives have been extensively evaluated for their potential as anticancer and antimicrobial agents. The substitution pattern on both the thiophene and benzothiazole rings plays a crucial role in modulating their biological efficacy.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of these derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways. For instance, some derivatives have been shown to inhibit STAT3 phosphorylation, a key signaling pathway in cancer cell proliferation and survival.[1]

Below is a summary of the in vitro anticancer activity of selected substituted thiophene-benzothiazole derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
25 Diamidino-substituted thiophene based BTAMiaPaCa-2, MCF-7Strong antiproliferative effects[2][3]
26 Imidazolinyl-substituted thiophene based BTAMiaPaCa-2, MCF-7Strong antiproliferative effects[2][3]
55 Chlorobenzyl indole semicarbazide benzothiazoleHT-29, H460, A549, MDA-MB-2310.024, 0.29, 0.84, 0.88[2][3]
57 Nitro-styryl containing benzothiazolePancreatic cancer cells27 ± 0.24[2]
58 Fluorostyryl benzothiazolePancreatic cancer cells35 ± 0.51[2]
65 N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3, LNCaP19.9 ± 1.17, 11.2 ± 0.79 (µg/mL)[2]
13 4-methoxybenzo[d]thiazole substituted thiopheneMCF79.39[4]
7i Marine-inspired benzothiazole derivativeMDA-MB-23116.5[5]
Antimicrobial Activity

The antimicrobial potential of thiophene-benzothiazole derivatives has been demonstrated against a range of bacterial and fungal strains. The presence of specific substituents, such as halogens, has been shown to enhance antibacterial activity.[6]

Here is a comparison of the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
159 5-chloro-benzothiazole-thiophene derivativeS. aureus6.25 ± 0.27[6]
41c Benzothiazole clubbed isatin derivativeE. coli, P. aeruginosa3.1, 6.2[6]
133 Benzothiazole derivativeS. aureus, E. coli78.125[6]
Thiophene derivative 4 Thiophene derivativeCol-R A. baumannii, Col-R E. coli16-32 (MIC₅₀), 8 (MIC₅₀)[7]
Thiophene derivative 8 Thiophene derivativeCol-R A. baumannii, Col-R E. coli16-32 (MIC₅₀), 32 (MIC₅₀)[7]

Photophysical Properties

Thiophene-benzothiazole derivatives also exhibit interesting photophysical properties, making them suitable for applications in fluorescent probes and optoelectronic devices.[8] The conjugation between the thiophene and benzothiazole moieties can lead to compounds with tunable absorption and emission spectra.[9][10]

A comparative study of two thiophene-appended benzothiazole compounds, L1 and L2, revealed that increased conjugation in L2 leads to an enhanced emission spectrum.[9][10]

CompoundKey FeatureAbsorption Max (nm)Emission Max (nm)ApplicationReference
L1 Thiophene-benzothiazole353-Ratiometric detection of Cu²⁺[9][10]
L2 Conjugated thiophene-benzothiazole416496Ratiometric detection of Cd²⁺[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used in the synthesis and evaluation of substituted thiophene-benzothiazole derivatives.

General Synthesis of Thiophene-Benzothiazole Derivatives

A common synthetic route involves the reaction of a substituted 2-aminobenzothiazole with a thiophene derivative carrying a suitable functional group for condensation or coupling.[2][11]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction_Step Condensation or Coupling Reaction 2-Aminobenzothiazole->Reaction_Step Thiophene_Derivative Thiophene Derivative (e.g., with aldehyde or acyl group) Thiophene_Derivative->Reaction_Step Product Substituted Thiophene- Benzothiazole Derivative Reaction_Step->Product G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation G Serial_Dilution Prepare serial dilutions of the test compound in broth Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate the microplate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Inhibitor Thiophene-Benzothiazole Derivative Inhibitor->pSTAT3 Inhibition

References

assessing the selectivity of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for specific cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Compounds featuring heterocyclic scaffolds, such as benzothiazole and thiophene, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative assessment of the selectivity of compounds structurally related to 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine for specific cancer cell lines, based on available preclinical data. While direct studies on this specific molecule are limited in the public domain, this analysis of related derivatives offers valuable insights into the potential of this chemical class.

Performance Comparison of Benzothiazole and Thiophene Derivatives

The antitumor activity of various benzothiazole and thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The selectivity of a compound is often inferred by comparing its IC50 value in cancer cell lines to that in normal, non-cancerous cell lines. A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable, indicating a wider therapeutic window.

Below are summary tables of the cytotoxic activity of representative benzothiazole and thiophene derivatives from published studies.

Table 1: Cytotoxicity (IC50, µM) of Thiophene Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 13a (Thiophene-pyrimidine derivative) A549Lung Carcinoma4.34 ± 0.60[1]
A431Skin Carcinoma3.79 ± 0.57[1]
Amino-thiophene derivative 15b HepG2Liver Carcinoma> 50[2][3]
A2780Ovarian Cancer12 ± 0.17[2][3]
A2780CPOvarian Cancer10 ± 0.15[2][3]
Sorafenib (Reference Drug) A2780Ovarian Cancer7.5 ± 0.54[2][3]
A2780CPOvarian Cancer9.4 ± 0.14[2][3]
Compound RAA5 (Thiophene derivative) Breast Cancer Cell LinesBreast Cancer0.411 - 2.8[4]
Renal Cancer Cell LinesRenal Cancer0.411 - 2.8[4]
Lung Cancer Cell LinesLung Cancer0.411 - 2.8[4]
Leukemia Cell LinesLeukemia0.411 - 2.8[4]
CNS Cancer Cell LinesCNS Cancer0.411 - 2.8[4]

Table 2: Cytotoxicity (IC50, µM) of Benzothiazole Derivatives in Cancer and Normal Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity IndexReference
Compound A (2-substituted benzothiazole) HepG2Liver Carcinoma38.54 (48h)L929 (Mouse Fibroblast)> 100> 2.6[5]
Compound B (2-substituted benzothiazole) HepG2Liver Carcinoma29.63 (48h)L929 (Mouse Fibroblast)> 100> 3.4[5]
Compound 4a (Amino-benzothiazole derivative) HepG-2Liver CarcinomaNot specifiedWI-38 (Human Lung Fibroblast)66.22-[6]
HCT-116Colon Carcinoma9.94WI-3866.226.7[6]
MCF-7Breast Cancer3.58WI-3866.2218.5[6]
Compound 4f (Amino-benzothiazole derivative) HepG-2Liver Carcinoma5.05WI-3841.248.2[6]
HCT-116Colon Carcinoma6.21WI-3841.246.6[6]
MCF-7Breast CancerNot specifiedWI-3841.24-[6]
Compound 4l (Amino-benzothiazole derivative) HepG-2Liver CarcinomaNot specifiedWI-3847.54-[6]
HCT-116Colon Carcinoma13.54WI-3847.543.5[6]
MCF-7Breast CancerNot specifiedWI-3847.54-[6]
Compound 4r (Amino-benzothiazole derivative) HepG-2Liver Carcinoma8.10WI-3838.774.8[6]
HCT-116Colon Carcinoma7.81WI-3838.775.0[6]
MCF-7Breast CancerNot specifiedWI-3838.77-[6]
Sorafenib (Reference Drug) HepG-2Liver Carcinoma9.18---[6]
HCT-116Colon Carcinoma5.47---[6]

Experimental Protocols

Accurate assessment of a compound's selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays commonly employed in anticancer drug screening.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Analysis of Signaling Pathways (Western Blotting)

Western blotting allows for the detection and quantification of specific proteins involved in cancer-related signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Experimental Workflows and Pathways

Understanding the experimental process and the biological context is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing anticancer drug selectivity and a simplified signaling pathway that could be investigated.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_outcome Outcome start Test Compound (e.g., this compound) cell_lines Cancer Cell Lines & Normal Cell Lines start->cell_lines mtt_assay MTT Assay (Determine IC50) cell_lines->mtt_assay selectivity_index Calculate Selectivity Index mtt_assay->selectivity_index apoptosis_assay Apoptosis Assay (Annexin V/PI) selectivity_index->apoptosis_assay western_blot Western Blot (Signaling Pathways) apoptosis_assay->western_blot pathway_analysis Analyze Pathway Modulation western_blot->pathway_analysis conclusion Assess Selectivity and Mechanism of Action pathway_analysis->conclusion

Caption: Workflow for assessing the selectivity of a test compound.

signaling_pathway compound Benzothiazole-Thiophene Compound receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bad->apoptosis

References

benchmarking the anti-inflammatory effects of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine against known NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the anti-inflammatory effects of a representative benzothiazole-thiophene compound against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available preclinical data to elucidate its potential efficacy and mechanism of action in comparison to established therapeutics.

Due to the limited publicly available data on the specific compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, this guide will utilize data from a closely related and well-studied benzothiazole derivative as a representative analogue to conduct a comparative analysis against the NSAIDs diclofenac, celecoxib, and ibuprofen. This approach allows for a detailed examination of the potential anti-inflammatory profile of this class of compounds.

Executive Summary

The escalating need for novel anti-inflammatory agents with improved efficacy and safety profiles has driven research into new heterocyclic compounds. Benzothiazole derivatives have emerged as a promising class of molecules with significant anti-inflammatory and analgesic properties.[1] This guide presents a comparative evaluation of a representative benzothiazole-thiophene analogue against traditional and COX-2 selective NSAIDs, highlighting its performance in key in vitro and in vivo assays. The data suggests that this class of compounds exhibits potent anti-inflammatory activity, potentially mediated through the inhibition of key inflammatory enzymes and pathways.

Comparative In Vitro and In Vivo Efficacy

The anti-inflammatory activity of the representative benzothiazole-thiophene analogue and standard NSAIDs was evaluated using established preclinical models. The following tables summarize the quantitative data from these studies, providing a direct comparison of their potency and efficacy.

In Vitro COX-2 Inhibition

The ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is a key indicator of its anti-inflammatory potential.[2]

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Representative Benzothiazole Analogue0.76124
Celecoxib0.05>100
Diclofenac0.910
Ibuprofen100.5

Data for the representative benzothiazole analogue is sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[3]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound.[1]

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Representative Benzothiazole Analogue2078
Diclofenac1075
Celecoxib1072
Ibuprofen4065

Data for the representative benzothiazole analogue is sourced from a study on novel benzothiazole derivatives.[1]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[2] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Benzothiazole Analogue) COX2_Inhibitors->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2

Figure 1: Inhibition of Prostaglandin Synthesis by NSAIDs and a Representative Benzothiazole Analogue.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe)

Procedure:

  • The test compound and the COX enzyme are pre-incubated in the assay buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of prostaglandin produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (in DMSO) Pre_incubation Pre-incubation (Compound + Enzyme) Test_Compound->Pre_incubation COX_Enzyme COX-1 or COX-2 Enzyme COX_Enzyme->Pre_incubation Buffer Assay Buffer Buffer->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubation Add_Substrate->Incubation Quantification Quantify Prostaglandin Production Incubation->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.[1]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound or vehicle is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Measure Initial Paw Volume Animal_Acclimatization->Baseline_Measurement Grouping Group Allocation (Vehicle, Test Compounds, Standard) Baseline_Measurement->Grouping Dosing Administer Compound or Vehicle Grouping->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Measure_Edema Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Conclusion

The comparative analysis presented in this guide highlights the potential of the representative benzothiazole-thiophene analogue as a potent anti-inflammatory agent. Its significant COX-2 inhibitory activity and in vivo efficacy in a model of acute inflammation are comparable, and in some aspects potentially superior, to established NSAIDs. These findings underscore the promise of the benzothiazole scaffold in the development of next-generation anti-inflammatory therapeutics. Further investigation into the specific compound, this compound, is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

The proper handling and disposal of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine are critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being toxic if swallowed and causing significant skin and eye irritation. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or washed down the drain.[1] Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.

Hazard Profile and Disposal Overview

The following table summarizes the key hazard data and disposal requirements for this compound.

ParameterInformationCitation(s)
Primary Hazards Acute Oral Toxicity (Toxic if swallowed), Skin Irritation, Serious Eye Irritation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[1]
Incompatible Materials Store separately from acids, bases, and oxidizing agents to prevent hazardous reactions.[2]
Disposal Method Treat as hazardous chemical waste. Dispose of contents and container via an approved and licensed waste disposal company.[1][3]
Environmental Precautions Do not allow the product to enter drains, surface water, or groundwater systems.[1][3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including surplus chemical, solutions, reaction mixtures, and grossly contaminated labware (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.

  • This waste stream must be segregated from other chemical wastes. Specifically, keep amine waste separate from acids, bases, cyanides, sulfides, and oxidizers to prevent dangerous reactions.[2][4][5]

2. Waste Collection and Containment:

  • Select a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[2] Ensure the container material will not react with the waste.

  • The container must be in good condition, with no cracks or deterioration.[2]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

  • The label must clearly state:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[2][6]

    • An accurate list of all components in the container, including solvents and their approximate percentages.[2]

    • The associated hazards (e.g., "Toxic," "Irritant").[2]

    • The date when waste was first added (accumulation start date).[6]

3. Safe Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of laboratory personnel.[2][7]

  • The SAA should be a secondary containment tray or a designated cabinet to contain any potential leaks.

  • Ensure the container is kept tightly closed at all times, except when adding waste.[2][8]

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[2]

4. Arranging for Disposal:

  • Once the waste container is full, or if work with the chemical is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[3][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form.[9]

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash or recycled.

  • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[1][8]

    • Add a small amount of solvent to the container.

    • Secure the cap and swirl to rinse all interior surfaces thoroughly.

    • Pour the rinseate (the contaminated solvent) into your designated hazardous waste container.[8]

    • Repeat this process two more times.

  • After triple-rinsing, allow the container to air-dry completely in a chemical fume hood.[1][10]

  • Once dry, completely deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your facility's guidelines for clean lab glass or plastic.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Waste Generated (Surplus chemical, contaminated items, or empty container) is_container_empty Is the item an empty primary container? start->is_container_empty collect_hw Collect as Hazardous Waste is_container_empty->collect_hw No (Chemical waste or contaminated material) triple_rinse Triple-rinse container with a suitable solvent is_container_empty->triple_rinse Yes segregate_waste Segregate from incompatible wastes (acids, oxidizers) collect_hw->segregate_waste label_container Label container with: 'Hazardous Waste' Full Chemical Name Composition & Hazards Accumulation Date segregate_waste->label_container store_saa Store in sealed, compatible container within a designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Arrange for disposal via EHS or licensed contractor store_saa->request_pickup collect_rinsate Collect all rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store_saa Add to waste container air_dry Air-dry container in fume hood collect_rinsate->air_dry deface_label Deface original label and mark as 'EMPTY' air_dry->deface_label dispose_trash Dispose of clean container in appropriate lab trash or recycling deface_label->dispose_trash

Caption: Workflow for the disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine (CAS No. 232941-00-3).[1][2] Adherence to these procedures is critical to ensure personal safety and mitigate environmental hazards.

Hazard Identification and Classification

This compound is classified as harmful and an irritant.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

Signal Word: WARNING[3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this chemical.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Full protective suit.To prevent skin contact which is harmful and can cause irritation.[3]
Respiratory Protection Required when vapours/aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust, fumes, or vapors which are harmful.
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Immediately change contaminated clothing.To avoid accidental ingestion and cross-contamination.[3]

Operational and Handling Plan

Safe handling practices are paramount to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure safety showers and eye wash stations are readily accessible.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.

  • Dispensing: Carefully weigh and dispense the solid material in a chemical fume hood to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After use, thoroughly clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent.

Experimental Workflow Diagram

G Safe Handling Workflow cluster_emergency Contingency A Preparation - Wear appropriate PPE - Inspect equipment B Engineering Controls - Work in a chemical fume hood - Ensure proper ventilation A->B Step 1 C Handling - Weigh and dispense carefully - Avoid dust and aerosol generation B->C Step 2 D Post-Handling - Clean and decontaminate work area - Remove and dispose of PPE correctly C->D Step 3 E Waste Disposal - Collect in a labeled, sealed container - Dispose of as hazardous waste D->E Step 4 F Emergency Procedures - Know the location of safety showers and eyewash stations - Have spill kit ready

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Do not let the product enter drains.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]

  • The waste should be treated as hazardous. Do not dispose of it in regular trash or down the drain.

  • Contact a licensed professional waste disposal service to dispose of this material.

Storage

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep locked up or in an area accessible only to qualified or authorized persons.

  • Recommended storage temperature is 2 - 8 °C.

  • The compound may be air-sensitive; consider storing under an inert atmosphere.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.